Ethyl 4-(tributylstannyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-tributylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.3C4H9.Sn/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRJKHORUOULRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459671 | |
| Record name | Ethyl 4-(tributylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294210-67-6 | |
| Record name | Ethyl 4-(tributylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 4-(tributylstannyl)benzoate
CAS Number: 294210-67-6
This technical guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 294210-67-6 | PubChem[1] |
| Molecular Formula | C21H36O2Sn | PubChem[1] |
| Molecular Weight | 439.2 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| Appearance | Expected to be a colorless to yellowish oil | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, toluene, DMF) and insoluble in water | Inferred from similar compounds |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an ethyl 4-halobenzoate (commonly the iodide or bromide) with a tributyltin hydride or a related tributyltin species. A common method is the radical-initiated hydrostannylation of an aryl halide.
General Experimental Protocol: Radical-Initiated Stannylation
This protocol describes a general procedure for the synthesis of aryl stannanes from aryl halides using tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).[2][3][4]
Materials:
-
Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or other suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 4-halobenzoate and anhydrous toluene.
-
Add tributyltin hydride (typically 1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of AIBN (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (around 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound.
Logical Workflow for the Synthesis of this compound:
References
An In-depth Technical Guide to Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in modern organic synthesis. Its molecular weight and chemical properties are detailed, alongside its principal application in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering detailed experimental protocols and insights into the reaction mechanisms.
Core Compound Data
This compound is an organostannane compound valued for its role in forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.
| Property | Value | Citation |
| Molecular Weight | 439.2 g/mol | [1] |
| Molecular Formula | C₂₁H₃₆O₂Sn | [1] |
| CAS Number | 294210-67-6 | [1] |
| Appearance | Typically a colorless to pale yellow oil | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a suitable precursor, such as Ethyl 4-iodobenzoate, with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of the Precursor, Ethyl 4-iodobenzoate
A common precursor for the synthesis of this compound is Ethyl 4-iodobenzoate. A representative synthesis protocol is as follows[2]:
-
Reaction Setup: A suspension of 4-iodobenzoic acid (10 g, 40.32 mmol) in absolute ethanol (100 ml) is prepared in a round-bottom flask.
-
Reagent Addition: Thionyl chloride (2 ml) is added to the suspension.
-
Reaction Conditions: The mixture is heated at reflux for 3 hours.
-
Work-up:
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is dissolved in diethyl ether (100 ml).
-
The ether solution is washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: The solvent is removed in vacuo, and the residue is purified by Kugelrohr distillation (100 °C at 0.55 mm Hg) to yield Ethyl 4-iodobenzoate as a colorless oil.[2]
Experimental Protocol: Stannylation to form this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general procedure for the stannylation of aryl halides can be adapted. This typically involves the palladium-catalyzed reaction of the aryl halide (in this case, Ethyl 4-iodobenzoate) with hexabutylditin.
General Reaction Scheme:
Application in Stille Cross-Coupling Reactions
This compound is a key reagent in the Stille cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.
Signaling Pathway: The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.
Experimental Protocol: A Representative Stille Coupling Reaction
While a specific protocol using this compound was not explicitly detailed in the provided search results, a general procedure for a double Stille reaction provides a framework for its application[3]:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1,4-dibromoperfluorobenzene, 1.5 g) and the organostannane (e.g., 2-(tributylstannyl)furan, 4 g).
-
Solvent Addition: Add a suitable solvent, such as toluene (30 ml).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon, for approximately 20 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (563 mg).
-
Reaction Conditions: Seal the flask with a reflux condenser under an argon atmosphere and heat the mixture. A sand bath can be used to maintain a consistent temperature of around 125°C. The reaction progress is monitored, and in the example, it was complete after 27 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Add a non-polar solvent like hexane to the solid residue and cool in a freezer to induce crystallization of the product.
-
Filter the crystals and wash with cold hexane to remove organotin impurities.
-
Purification of Organotin Compounds
The purification of products from reactions involving organotin reagents often requires the removal of tin byproducts. Flash column chromatography is a common and effective method.
Experimental Workflow: Purification by Flash Column Chromatography
Tips for Purifying Organotin Compounds:
-
Silica Gel Chromatography: This is a widely used technique. Arylstannanes are often non-polar and can be eluted with solvents like petroleum ether or with a small percentage of diethyl ether.[4]
-
Washing with Potassium Fluoride (KF): An aqueous wash with 1M KF can help remove a significant portion of tin salts, simplifying the subsequent chromatographic purification.[4]
-
Alumina Chromatography: In some cases, chromatography on alumina can be an effective alternative to silica gel.[4]
-
Distillation: For volatile organotin compounds, Kugelrohr distillation under high vacuum can be a suitable purification method.[4]
This technical guide provides a foundational understanding of this compound, its synthesis, and its critical role in Stille cross-coupling reactions. For specific applications, further optimization of the provided protocols may be necessary.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(tributylstannyl)benzoate, a key organotin reagent frequently utilized in cross-coupling reactions such as the Stille reaction. The document outlines a detailed experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of organic electrophiles. Its utility is most prominent in the palladium-catalyzed Stille coupling, a powerful method for the construction of complex organic molecules, including pharmaceuticals and functional materials. This guide details a reliable synthetic route to this important reagent, starting from the commercially available ethyl 4-bromobenzoate.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a cobalt-catalyzed cross-coupling reaction between ethyl 4-bromobenzoate and tributylstannyl chloride in the presence of a reducing agent. This method offers a practical alternative to traditional palladium-catalyzed stannylations or multi-step procedures involving organolithium intermediates.
An In-depth Technical Guide to Stille Coupling Reagents for Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoates, a crucial class of compounds in pharmaceuticals, agrochemicals, and materials science, is greatly facilitated by modern cross-coupling methodologies. Among these, the Stille coupling reaction offers a versatile and highly effective approach. This technical guide provides a comprehensive overview of the reagents, protocols, and mechanistic aspects of Stille coupling, with a specific focus on its application in benzoate synthesis, primarily through the carbonylative Stille coupling pathway.
Introduction to Stille Coupling for Benzoate Synthesis
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile.[1] For the synthesis of benzoates (aryl esters), two primary strategies involving Stille coupling can be envisioned:
-
Direct Coupling: The reaction of an arylstannane with a haloformate. This approach is less common.
-
Carbonylative Stille Coupling: A more prevalent and versatile method involving the palladium-catalyzed three-component reaction of an aryl halide or triflate, an organostannane, and carbon monoxide in the presence of an alcohol or phenol. A significant advancement in this area is the use of CO surrogates, which avoids the handling of toxic carbon monoxide gas.[2] This guide will primarily focus on the carbonylative approach.
The general transformation for the carbonylative Stille coupling for benzoate synthesis can be represented as follows:
Ar-X + R3Sn-Ar' + CO + R''-OH --[Pd catalyst, ligand]--> Ar-COOR'' + Ar'-H + R3Sn-X
Alternatively, using an arylstannane as the aryl source for the benzoate:
Ar'-SnR3 + Ar-X + CO + R''-OH --[Pd catalyst, ligand]--> Ar'-COOR'' + Ar-H + R3Sn-X
A more direct carbonylative approach involves the coupling of an aryl halide with an alcohol in the presence of a CO source, which is mechanistically related.
Core Reagents and Their Roles
The success of a Stille coupling reaction for benzoate synthesis hinges on the judicious selection of several key components: the palladium catalyst, ligands, the organostannane reagent (if applicable), the aryl electrophile, a source of carbon monoxide, and the alcohol or phenol.
Palladium Catalysts
Palladium complexes are the cornerstone of Stille coupling, facilitating the catalytic cycle. Both Pd(0) and Pd(II) precatalysts are commonly employed. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
Commonly Used Palladium Catalysts:
| Catalyst | Chemical Formula | Common Applications |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Widely used, commercially available Pd(0) source. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Palladium(II) acetate | Pd(OAc)₂ | A stable Pd(II) salt, often used with external ligands. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | An air-stable Pd(II) precatalyst. |
Ligands
Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and modulating the selectivity of the reaction. Phosphine ligands are the most common class of ligands used in Stille coupling.
Key Phosphine Ligands:
| Ligand | Structure | Key Features |
| Triphenylphosphine | PPh₃ | A standard, widely used, and commercially available ligand. |
| Tri(2-furyl)phosphine | TFP | Electron-rich ligand that can enhance catalytic activity. |
| XPhos | A bulky biarylphosphine ligand effective for cross-coupling of challenging substrates. | |
| Triphenylarsine | AsPh₃ | An alternative to phosphine ligands, sometimes offering different reactivity. |
Organostannane Reagents
In the context of some Stille-type carbonylative couplings, organostannanes, such as aryltributylstannanes (ArSnBu₃), serve as the source of the aryl group. These reagents are known for their stability to air and moisture and their tolerance of a wide range of functional groups.[1][3] However, a significant drawback is their toxicity.
Carbon Monoxide Sources
Traditionally, carbonylative Stille couplings have been performed under an atmosphere of carbon monoxide gas.[1] Due to the high toxicity of CO, the use of CO surrogates has become increasingly popular. These compounds release CO in situ, making the procedure safer and more convenient.
Examples of CO Surrogates:
-
Molybdenum hexacarbonyl (Mo(CO)₆): A solid, air-stable compound that releases CO upon heating.[4]
-
Chloroform (CHCl₃): Can act as a CO source in the presence of a base.[2]
-
Phenyl formate: Decomposes to provide CO.[5]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols and quantitative data for the synthesis of benzoates, primarily focusing on carbonylative methods that are mechanistically related to or are variations of the Stille coupling.
Tungsten-Catalyzed Carbonylative Synthesis of Benzoates
While not a palladium-catalyzed Stille coupling, the following protocol for a low-valent tungsten-catalyzed carbonylative synthesis of benzoates from aryl iodides and alcohols provides a valuable reference for experimental setup and data presentation.[6]
General Experimental Procedure: [6]
A mixture of the aryl iodide (0.5 mmol), the alcohol or phenol (0.75 mmol), W(CO)₆ (10 mol%), Et₃N (2 equiv.), and PPh₃ (15 mol%) in DMA (2 mL) is stirred in a sealed tube under a CO balloon at 100 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired benzoate.[6]
Substrate Scope for Tungsten-Catalyzed Carbonylative Synthesis of Benzoates: [6]
| Aryl Iodide | Alcohol/Phenol | Product | Yield (%) |
| Iodobenzene | Methanol | Methyl benzoate | 85 |
| Iodobenzene | tert-Butanol | tert-Butyl benzoate | 77 |
| Iodobenzene | Propargyl alcohol | Propargyl benzoate | 81 |
| Iodobenzene | Allyl alcohol | Allyl benzoate | 72 |
| 4-Iodotoluene | n-Butanol | n-Butyl 4-methylbenzoate | 88 |
| 4-Iodoanisole | n-Butanol | n-Butyl 4-methoxybenzoate | 91 |
| 4-Iodoacetophenone | n-Butanol | n-Butyl 4-acetylbenzoate | 75 |
| 1-Iodo-4-nitrobenzene | n-Butanol | n-Butyl 4-nitrobenzoate | 65 |
| 4-Iodobenzonitrile | n-Butanol | n-Butyl 4-cyanobenzoate | 71 |
Reaction conditions: aryl iodide (0.5 mmol), alcohol/phenol (0.75 mmol), W(CO)₆ (10 mol%), Et₃N (2 equiv.), PPh₃ (15 mol%), DMA (2 mL), CO balloon, 100 °C, 24 h. Isolated yields.[6]
Reaction Mechanisms and Workflows
Catalytic Cycle of Carbonylative Stille Coupling for Benzoate Synthesis
The mechanism of the carbonylative Stille coupling reaction for the synthesis of a benzoate from an aryl halide, an organostannane, carbon monoxide, and an alcohol is a catalytic cycle involving several key steps.[1]
Caption: Catalytic cycle for the carbonylative Stille-type synthesis of benzoates.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the Aryl-Palladium bond. The subsequent step is alcoholysis, where an alcohol (R''-OH) reacts to form an alkoxycarbonyl palladium complex. Finally, reductive elimination yields the benzoate product and regenerates the active Pd(0) catalyst.
General Experimental Workflow
The following diagram illustrates a typical workflow for a carbonylative Stille-type coupling reaction for benzoate synthesis.
Caption: General experimental workflow for benzoate synthesis via carbonylative coupling.
Conclusion
The Stille coupling, particularly through its carbonylative variants, represents a powerful and versatile tool for the synthesis of benzoates. The reaction's tolerance for a wide array of functional groups makes it highly valuable in the synthesis of complex molecules, a critical aspect for researchers in drug development and materials science. While the toxicity of organotin reagents remains a concern, the development of methods using catalytic amounts of tin or alternative coupling partners, along with the use of safer CO surrogates, continues to enhance the utility and applicability of this important transformation. Careful selection of the palladium catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity in benzoate synthesis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low-Valent Tungsten Catalyzed Carbonylative Synthesis of Benzoates from Aryl Iodides and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Organotin Compounds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of organotin compounds in palladium-catalyzed cross-coupling reactions, with a primary focus on the renowned Stille reaction. It delves into the core mechanics of this powerful carbon-carbon bond-forming methodology, offers detailed experimental protocols, and presents quantitative data to aid in reaction design and optimization.
Introduction to the Stille Cross-Coupling Reaction
The Stille reaction is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] Discovered by John K. Stille, this reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1][3] These characteristics make it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3][4]
However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[1] Despite this, its broad applicability and reliability often make it the reaction of choice for challenging synthetic steps.[2]
General Reaction Scheme:
Where:
-
R¹ : Aryl, heteroaryl, vinyl, acyl, or alkyl group
-
X : Halide (I, Br, Cl) or pseudohalide (OTf)
-
R² : Aryl, heteroaryl, vinyl, alkynyl, or alkyl group
-
R³ : Typically butyl or methyl
-
Pd catalyst : A palladium(0) complex, often generated in situ
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Oxidative Addition
The catalytic cycle commences with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a palladium(II) intermediate.[5]
Transmetalation
The subsequent step is transmetalation, where the organic group (R²) from the organostannane is transferred to the palladium(II) complex, displacing the halide or pseudohalide (X). This is often the rate-determining step of the catalytic cycle.[6] The presence of additives, such as copper(I) salts, can significantly accelerate this step.[2][6]
Reductive Elimination
The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Data Presentation: A Survey of Stille Coupling Reactions
The following tables summarize quantitative data from various Stille cross-coupling reactions, providing a comparative overview of different substrates, catalysts, ligands, and reaction conditions.
Table 1: Stille Coupling of Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 |
| 2 | 2-Bromopyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 97 |
| 3 | 4-Chlorobenzonitrile | Vinyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 24 | 85 |
| 4 | 3-Iodoanisole | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 80 | 6 | 95 |
| 5 | 2-Bromonaphthalene | (Furan-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | NMP | 100 | 12 | 88 |
Table 2: Stille Coupling of Vinyl Halides and Triflates
| Entry | Vinyl Halide/Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 89 |
| 2 | (Z)-1-Iodo-1-hexene | (E)-1-(Tributylstannyl)-1-propene | PdCl₂(MeCN)₂ (1) | - | DMF | 25 | 2 | 94 |
| 3 | Cyclohexenyl triflate | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | THF | 50 | 1.5 | 92 |
| 4 | 1-Iodocyclohexene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | AsPh₃ (4) | NMP | 25 | 6 | 79 |
| 5 | (E)-1-Iodo-2-phenylethene | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 60 | 12 | 85 |
Table 3: Stille Coupling in the Synthesis of Natural Products and Bioactive Molecules
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product/Intermediate | Yield (%) |
| 1 | 7-Iodoisatin derivative | Stannyl tyrosine derivative | Pd₂(dba)₃ (5) | P(furyl)₃ (20) | NMP | 25 | 18 | TMC-95A/B precursor | 78 |
| 2 | Aryl iodide precursor | Complex organostannane | Pd(PPh₃)₄ | - | DMF | 80 | - | Quadrigemine C intermediate | - |
| 3 | Vinyl iodide precursor | Vinylstannane precursor | PdCl₂(MeCN)₂ (1-2) | - | DMF | 25 | - | Forest tent caterpillar pheromone | - |
| 4 | Aryl bromide precursor | Secondary alkyl azastannatrane | Pd(dba)₂ (5) | SPhos (6-10) | CH₃CN | 80 | 12 | Chiral secondary alkyl arene | 94 |
| 5 | Dienoate precursor | Vinylstannane | Pd(PPh₃)₄ (10) | - | Toluene | 110 | 24 | Mycotrienin-2 intermediate | 74 |
Experimental Protocols
This section provides detailed methodologies for representative Stille coupling reactions.
General Procedure for Aryl-Aryl Stille Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, aryltributylstannane, and Pd(PPh₃)₄.
-
Add the anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts. Stirring the biphasic mixture vigorously for 30 minutes can aid in the precipitation of tributyltin fluoride.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Procedure for Vinyl-Vinyl Stille Coupling with Copper(I) Iodide Co-catalyst
Materials:
-
Vinyl iodide (1.0 mmol)
-
Vinyltributylstannane (1.05 mmol)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous and degassed dimethylformamide (DMF) (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add the vinyl iodide, vinyltributylstannane, PdCl₂(MeCN)₂, and CuI to a dry reaction vessel.
-
Add the anhydrous and degassed DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the stereoisomerically pure diene.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of the Stille reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A general experimental workflow for a Stille cross-coupling reaction.
References
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, fundamentally reshaping the landscape of drug discovery and development.[1][2] The ability to efficiently and selectively form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions has accelerated the synthesis of complex molecular architectures, including a vast number of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the core palladium-catalyzed coupling reactions, including detailed mechanistic insights, experimental protocols, and comparative data to aid researchers in their practical application. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[4]
The General Catalytic Cycle: A Unified Mechanism
At the heart of most palladium-catalyzed cross-coupling reactions lies a common catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[2][5] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for reactions like the Heck reaction), and reductive elimination.
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner. This step forms a square planar Pd(II) intermediate.[4][5] The reactivity of the halide in this step generally follows the trend: I > OTf ≈ Br > Cl.[4]
-
Transmetalation/Migratory Insertion : In reactions like the Suzuki, Stille, and Sonogashira couplings, a nucleophilic organometallic reagent transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[6] For the Heck reaction, the olefin coordinates to the palladium center and then inserts into the Pd-C bond.[7]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. The Pd(II) is reduced back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]
Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Coupling Reactions
While the general mechanism provides a framework, several named reactions, each with its unique nucleophilic partner and specific conditions, have become indispensable in synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, owing to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[8][9] It is particularly valued for its tolerance of a wide range of functional groups and its ability to be run in aqueous conditions.[9]
General Reaction: R¹-X + R²-B(OR)₂ → R¹-R² (X = I, Br, Cl, OTf)
Experimental Protocol: Synthesis of a Biaryl Compound
An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), a base such as K₂CO₃ or KF (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.[8][10] The tube is evacuated and backfilled with an inert gas (e.g., argon) multiple times. A degassed solvent, often a mixture like 1,4-dioxane/water, is added via syringe.[10] The vessel is sealed and heated (typically 80–110 °C) with vigorous stirring for a period ranging from a few hours to overnight, with reaction progress monitored by TLC or GC.[6][10] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (1) | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | Dioxane | 110 | 12 | 74[8] |
| 3,5-(CF₃)₂-bromobenzene (1) | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | Dioxane | 110 | 12 | 82[8] |
| Aryl bromide (1) | Phenylboronic acid (2) | Pd(OAc)₂ (0.005) | Metformin (0.005) | K₃PO₄ (2) | Water | 100 | 0.25 | 95[11] |
| Diaryl bromide (1) | Boronic ester (1.1) | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | Dioxane/Water | 100 | 12 | N/A[10] |
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12][13] A key feature is the requirement for a base to regenerate the Pd(0) catalyst in the final step of the cycle.[7] The reaction shows excellent functional group tolerance and is a powerful tool for C-C bond formation.[7]
General Reaction: R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (X = I, Br, Cl, OTf)
Experimental Protocol: Synthesis of a Substituted Alkene
To a reaction vessel are added the aryl halide (1.0 equiv), the alkene (1.5 equiv), a base such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.2-3.0 equiv), and a palladium source like Pd(OAc)₂ (0.1-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃).[7][14] A high-boiling polar aprotic solvent like DMF, NMP, or dioxane is typically used.[14] The mixture is degassed and heated under an inert atmosphere, often to temperatures exceeding 100 °C, for several hours.[14] After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified, typically by column chromatography.
Caption: The catalytic cycle for the Heck reaction.
Table 2: Representative Conditions for the Heck Reaction
| Aryl Halide (equiv) | Olefin (equiv) | Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl halide (1) | Olefin (1.5) | "P(t-Bu)₃ Pd G3" (3) | - | NBu₃ (3) | Dioxane | 90 | 1 | N/A[1][15] |
| Aryl halide (1) | Alkyl halide (1) | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3) | DMA | 140 | 40 | 54-91[13] |
| Primary aliphatic acid (1) | Alkene (1.5) | - | HOTf | - | - | rt | 24 | 60-77[16] |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[17][18] The reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, although copper-free versions have been developed.[17][18]
General Reaction: R¹-X + H-C≡C-R² → R¹-C≡C-R² (X = I, Br, Cl, OTf)
Experimental Protocol: Synthesis of a Disubstituted Alkyne
In a typical procedure, an aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.5-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added to a reaction flask.[5] The vessel is subjected to several vacuum/inert gas cycles. A solvent, often an amine base like triethylamine or diisopropylamine which also serves as a reagent, is added, followed by the terminal alkyne (1.1-1.5 equiv).[5][18] The reaction is stirred at temperatures ranging from room temperature to 100 °C for several hours.[5][19] After completion, the reaction mixture is often diluted with an organic solvent and filtered through celite to remove salts. The filtrate is washed, dried, and concentrated. The final product is purified by column chromatography.[18]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling
| Aryl Halide (equiv) | Alkyne (equiv) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine (1) | Terminal alkyne (1.2) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | 72-96[19] |
| 4-Iodotoluene (1) | Trimethylsilylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | Et₃N | 100 | 10 | 95[5] |
| Aryl halide (1) | Alkyne (1.5) | Pd(PPh)₃ (2) | CuI (2) | NBu₃ (3) | THF | 100 | 0.5 | N/A[1] |
| Iodobenzene (1) | Phenylacetylene (1.5) | Pd₁@NC (0.2) | CuI (2) | NEt₃ (2.2) | MeCN | 80 | 24 | ~95 |
Stille Coupling
The Stille reaction couples an organotin reagent (organostannane) with an sp²-hybridized organic halide.[20] While powerful due to the air and moisture stability of organostannanes and their tolerance of a vast array of functional groups, the toxicity of tin compounds is a significant drawback, particularly in pharmaceutical applications.[4][21]
General Reaction: R¹-X + R²-Sn(R³)₃ → R¹-R² (X = I, Br, Cl, OTf)
Experimental Protocol: Synthesis of a Coupled Product
A flame-dried flask is charged with the organic halide (1.0 equiv), the organostannane (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and often an additive like LiCl or CuI.[4] Anhydrous, degassed solvent (e.g., DMF, THF, toluene) is added under an inert atmosphere. The reaction is heated (typically 40-100 °C) for several hours to days.[4] Workup often involves dilution with an organic solvent and washing with an aqueous solution of KF or NH₄OH to remove tin byproducts.[4] The organic layer is then dried, concentrated, and the product is purified by chromatography.
Caption: The catalytic cycle for the Stille coupling reaction.
Table 4: Representative Conditions for Stille Coupling
| Organic Halide (equiv) | Organostannane (equiv) | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (d) | Yield (%) |
| Enol triflate (1) | Organotin reagent (1.15) | Pd(dppf)Cl₂·DCM (0.1) | CuI (0.1), LiCl (5.3) | DMF | 40 | 2.5 | 87[4] |
| Aryl Halides | Alkyl-tin reagents | Pd(PPh₃)₄ (10) | n-Bu₄NCl | DMF | 110 | N/A | 52[22] |
| Acyl Chlorides | Alkyl-tin reagents | Pd complex | - | HMPA | 65 | N/A | 53-87[23] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the synthesis of C-N bonds, coupling an aryl halide or pseudohalide with a primary or secondary amine.[24][25] The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide variety of substrates, including challenging aryl chlorides.[24][26]
General Reaction: Ar-X + HNR¹R² → Ar-NR¹R² (X = I, Br, Cl, OTf)
Experimental Protocol: Synthesis of an Aryl Amine
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or DBU; 1.4-2.0 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and a suitable ligand (e.g., XantPhos, SPhos; 1-10 mol%).[1][24] The vessel is sealed, evacuated, and backfilled with inert gas. Anhydrous solvent (e.g., toluene, dioxane, or a MeCN/PhMe mixture) is added. The reaction is heated (typically 80-140 °C) until the starting material is consumed. After cooling, the reaction is quenched, diluted, and extracted. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. scirp.org [scirp.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemicals [chemicals.thermofisher.cn]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. name-reaction.com [name-reaction.com]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of Tributyltin Compounds for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tributyltin (TBT) compounds, which are highly toxic organotin compounds. Due to their hazardous nature, strict adherence to safety protocols is paramount in a laboratory setting. This document outlines the toxicological properties, exposure limits, proper handling procedures, emergency protocols, and detailed experimental methodologies for working with TBT.
Toxicological Profile and Hazards
Tributyltin compounds are potent toxicants with a range of acute and chronic effects. They are readily absorbed through the skin and respiratory tract and can cause severe irritation and chemical burns upon contact.[1][2] Systemically, TBT is known to be a potent immunotoxin, primarily affecting the thymus and T-cell function.[3] It is also a well-documented endocrine-disrupting chemical.
Acute Toxicity Data
The acute toxicity of tributyltin compounds varies depending on the specific compound and the route of exposure. The following table summarizes reported LD50 values for tributyltin oxide (TBTO), a representative TBT compound.
| Route of Exposure | Test Species | LD50 Value | Reference |
| Oral | Rat | 55 - 87 mg/kg | [1] |
| Oral | Mouse | 55 - 87 mg/kg | [1] |
| Dermal | Rat | 200 mg/kg | [1] |
| Dermal | Mouse | 200 mg/kg | [1] |
| Dermal | Rabbit | 900 mg/kg | [1] |
Occupational Exposure Limits
Several organizations have established occupational exposure limits for organotin compounds to minimize the risk to laboratory personnel.
| Organization | Exposure Limit (as Sn) | Notes |
| OSHA (PEL) | 0.1 mg/m³ (8-hour TWA) | Permissible Exposure Limit[4] |
| ACGIH (TLV) | 0.1 mg/m³ (8-hour TWA) | Threshold Limit Value[4] |
| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit[4] |
| NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | Recommended Exposure Limit[4] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the high toxicity of TBT compounds, all work must be conducted in a designated area within a certified chemical fume hood.
Engineering Controls
-
Fume Hood: All manipulations of TBT compounds, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling TBT compounds.
-
Gloves: Wear double gloves. The outer gloves should be heavy-duty, chemically resistant gloves (e.g., Viton™ or butyl rubber). The inner gloves can be standard nitrile gloves. Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: For operations with a high risk of aerosol generation or in the event of a spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[5] All respirator users must be fit-tested and trained in their proper use.
Signaling Pathways Affected by Tributyltin
TBT is known to disrupt cellular signaling, primarily through two key mechanisms: endocrine disruption via nuclear receptors and induction of apoptosis through endoplasmic reticulum stress.
Endocrine Disruption via RXR-PPARγ Activation
TBT activates the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[4][6] This interaction is a key molecular initiating event that leads to downstream endocrine-disrupting effects, such as the promotion of adipocyte differentiation.[4]
Caption: TBT activation of the RXR-PPARγ signaling pathway.
Apoptosis Induction via Endoplasmic Reticulum Stress
TBT can induce apoptosis by causing stress to the endoplasmic reticulum (ER). This involves the disruption of calcium homeostasis and the activation of the unfolded protein response (UPR).[7][8]
Caption: TBT-induced apoptosis via the ER stress pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving TBT compounds. These should be adapted to specific laboratory conditions and risk assessments.
General Workflow for Handling TBT Compounds
Caption: General workflow for handling TBT in the laboratory.
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of TBT on an adherent cell line, such as HepG2 human liver cancer cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tributyltin chloride (or other TBT compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or acidic SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
TBT Stock Solution: Prepare a concentrated stock solution of TBT in DMSO.
-
Treatment: Prepare serial dilutions of the TBT stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the TBT-containing medium to each well. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells with TBT for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Spill Decontamination
In the event of a TBT spill, immediate and appropriate action is crucial.
Materials:
-
Chemical spill kit containing absorbent material (e.g., vermiculite or sand)
-
Decontamination solution: 10% aqueous solution of sodium thiosulfate or a commercial organotin neutralizing agent.
-
Heavy-duty, chemically resistant gloves, splash goggles, face shield, and appropriate respiratory protection.
-
Plastic scraper or scoop
-
Sealable, labeled hazardous waste bags or containers
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or involves a significant release of vapor, evacuate the entire lab and contact your institution's emergency response team.
-
Containment: If safe to do so, contain the spill by creating a dike around it with absorbent material from the spill kit.[10]
-
Neutralization/Decontamination: Carefully apply the decontamination solution to the spill, working from the outside in to avoid spreading the contamination. Allow sufficient contact time for the neutralizer to react with the TBT.
-
Absorption: Once neutralized, cover the spill with absorbent material.
-
Cleanup: Using a plastic scraper or scoop, carefully collect the absorbed material.[10]
-
Waste Disposal: Place all contaminated materials, including used PPE, into a labeled hazardous waste bag or container.
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by a rinse with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Protocol for Waste Disposal
All TBT-contaminated waste, including unused chemicals, reaction mixtures, contaminated labware, and cleanup materials, must be disposed of as hazardous waste.
Procedure:
-
Segregation: Collect all TBT waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams.
-
Inactivation of Reactive TBT Compounds: For reactive TBT compounds like tributyltin hydride, quenching is necessary before disposal. This should be done in a fume hood by slowly adding the TBT hydride to a solution of isopropanol.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Tributyltin Compounds," and the specific hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated, secondary containment area until it is collected by your institution's hazardous waste management team.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11]
Protocol for Extraction and Analysis of TBT from Cultured Cells
This protocol outlines a general procedure for extracting TBT from cell pellets for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet from in vitro experiment
-
Methanol
-
Acetic acid
-
Hexane
-
Sodium tetraethylborate (NaBEt₄) solution (for derivatization)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Cell Harvesting: After exposure to TBT, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with PBS to remove any residual TBT from the medium.
-
Extraction:
-
To the cell pellet, add a mixture of methanol and acetic acid (e.g., 3:1 v/v).[12]
-
Vortex the sample vigorously to lyse the cells and extract the TBT.
-
Centrifuge the sample to pellet the cell debris.
-
-
Derivatization:
-
Liquid-Liquid Extraction:
-
Add hexane to the derivatized sample and vortex to extract the ethylated TBT compounds into the organic phase.[5]
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
-
Drying and Concentration:
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject a small volume of the final extract into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the organotin compounds.
-
Use the mass spectrometer to identify and quantify the TBT based on its characteristic mass spectrum and retention time.
-
Conclusion
Tributyltin compounds are hazardous materials that require stringent safety precautions and meticulous handling procedures. By understanding the toxicological risks, implementing robust engineering and administrative controls, using appropriate personal protective equipment, and following detailed experimental protocols, researchers can minimize their exposure and work safely with these compounds. Always consult your institution's specific safety guidelines and standard operating procedures before beginning any work with tributyltin.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. dvsb.ivl.se [dvsb.ivl.se]
- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin-induced endoplasmic reticulum stress and its Ca(2+)-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress and Autophagy Are Involved in Hepatotoxicity Induced by Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. gcms.cz [gcms.cz]
Spectral Data of Ethyl 4-(tributylstannyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(tributylstannyl)benzoate, a key organotin compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a compilation of expected spectral characteristics based on data from closely related analogs and general principles of spectroscopy for organotin compounds. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound. These values are predicted based on the analysis of similar structures and established spectroscopic trends for organostannanes.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Aromatic (ortho to -COOEt) |
| ~7.55 | d | 2H | Aromatic (ortho to -SnBu₃) |
| 4.37 | q | 2H | -OCH₂CH₃ |
| 1.58 - 1.45 | m | 6H | -Sn(CH₂CH₂ CH₂CH₃)₃ |
| 1.38 - 1.25 | m | 6H | -Sn(CH₂CH₂CH₂ CH₃)₃ |
| 1.15 - 1.05 | m | 6H | -Sn(CH₂ CH₂CH₂CH₃)₃ |
| 0.91 | t | 9H | -Sn(CH₂CH₂CH₂CH₃ )₃ |
| 1.39 | t | 3H | -OCH₂CH₃ |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The aromatic protons are expected to be distinct due to the para-substitution pattern. The butyl group protons will show complex multiplets with potential satellite peaks due to coupling with tin isotopes.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C=O |
| ~145.0 | Aromatic C-Sn |
| ~136.5 | Aromatic CH (ortho to -SnBu₃) |
| ~130.0 | Aromatic C-COOEt |
| ~128.5 | Aromatic CH (ortho to -COOEt) |
| ~60.9 | -OCH₂CH₃ |
| ~29.1 | -Sn(CH₂CH₂ CH₂CH₃)₃ |
| ~27.3 | -Sn(CH₂CH₂CH₂ CH₃)₃ |
| ~14.4 | -OCH₂CH₃ |
| ~13.7 | -Sn(CH₂CH₂CH₂CH₃ )₃ |
| ~10.8 | -Sn(CH₂ CH₂CH₂CH₃)₃ |
Note: The carbon attached to tin will exhibit satellite peaks due to ¹¹⁷Sn and ¹¹⁹Sn coupling.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, 2925, 2870, 2850 | Strong | C-H stretching (butyl and ethyl groups) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, 1500 | Medium | C=C stretching (aromatic ring) |
| ~1275, 1100 | Strong | C-O stretching (ester) |
| ~750 | Strong | Sn-C stretching |
| ~700 - 650 | Medium-Strong | Aromatic C-H bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 439 | Moderate | [M]+ (for ¹²⁰Sn isotope) |
| 383 | High | [M - C₄H₉]+ |
| 327 | Moderate | [M - 2(C₄H₉)]+ |
| 271 | Low | [M - 3(C₄H₉)]+ |
| 235 | High | [Sn(C₄H₉)₃]+ |
| 179 | High | [Sn(C₄H₉)₂H]+ |
| 121 | Moderate | [SnH]+ |
| 57 | Very High | [C₄H₉]+ |
Note: The mass spectrum of organotin compounds is characterized by a distinctive isotopic pattern for tin, which has several stable isotopes.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of aryl tributylstannanes, which can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of aryl stannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide.
Materials:
-
Ethyl 4-bromobenzoate
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of Ethyl 4-bromobenzoate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the aryllithium intermediate.
-
Tributyltin chloride is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under high vacuum to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2][3]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.[2]
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4][5]
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the crystal.
Data Acquisition:
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty accessory or salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][7][8]
-
Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[6]
Data Acquisition:
-
The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
-
The distinctive isotopic pattern of tin should be used to identify tin-containing fragments.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
References
- 1. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. youtube.com [youtube.com]
- 6. sciex.com [sciex.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to the Solubility of Ethyl 4-(tributylstannyl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(tributylstannyl)benzoate, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document infers its likely solubility based on the known properties of structurally similar compounds, including various ethyl benzoate esters and other organotin compounds. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is an organometallic compound frequently utilized in cross-coupling reactions, most notably the Stille reaction, to form new carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes understanding its physical properties, such as solubility, critical for reaction optimization, purification, and formulation. The structure of this compound combines a polar ethyl benzoate moiety with a nonpolar tributyltin group, suggesting a nuanced solubility profile in organic solvents.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar tributyl groups will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether | Soluble | These solvents can solvate both the nonpolar tributylstannyl group and, to a lesser extent, the polar ethyl benzoate moiety. Organometallic compounds are often soluble in ethers.[1] |
| Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Sparingly Soluble | The high polarity of these solvents may not favorably interact with the large nonpolar part of the molecule. However, many metal-organic compounds show solubility in polar aprotic solvents like DMF and DMSO.[2] | |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The potential for hydrogen bonding with the solvent is minimal for the solute. The large nonpolar group will hinder dissolution in highly polar, protic solvents. Ethyl benzoate itself is miscible with ethanol.[3] |
| Water | Insoluble | The hydrophobic nature of the large alkyl chains on the tin atom and the aromatic ring will make it virtually insoluble in water. Ethyl benzoate is only slightly soluble in water.[4] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method, which is considered the gold standard for measuring equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the solute.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Predicted solubility relationships of this compound.
Conclusion
While quantitative solubility data for this compound remains to be formally published, its structural characteristics strongly suggest high solubility in nonpolar and moderately polar aprotic solvents, and poor solubility in polar protic solvents, especially water. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for determining precise solubility values, which are essential for the effective use of this important synthetic reagent. The logical workflows presented visually summarize the key steps and relationships in solubility assessment.
References
An In-depth Technical Guide to Ethyl 4-(tributylstannyl)benzoate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in organic synthesis. The document details its commercial availability, outlines a detailed synthesis protocol, and provides an experimental procedure for its application in Stille coupling reactions. Safety considerations for handling organotin compounds are also addressed to ensure safe laboratory practices.
Commercial Availability
This compound (CAS Number: 294210-67-6) is a specialized research chemical. While not as commonly stocked as some basic reagents, it is available from several chemical suppliers that focus on providing advanced building blocks for research and development.[1] Below is a summary of potential suppliers. Availability and pricing are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Website | Notes |
| American Biochemicals, Inc. | --INVALID-LINK-- | Listed as AB-8190 with >95% purity. |
| EvitaChem | --INVALID-LINK-- | Listed as being in stock. |
| PubChem Vendors | pubchem.ncbi.nlm.nih.gov | Lists potential vendors for this compound.[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the palladium-catalyzed stannylation of an aryl halide, such as Ethyl 4-iodobenzoate. This method is a common and effective way to form the carbon-tin bond.[2][3][4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of aryl stannanes.[2][3][4][5]
Materials:
-
Ethyl 4-iodobenzoate
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 4-iodobenzoate (1.0 eq), hexabutylditin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
Logical Workflow for Synthesis:
Application in Stille Cross-Coupling Reactions
This compound is a valuable reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] In these reactions, the tributylstannyl group is transferred to a palladium catalyst and subsequently coupled with an organic electrophile.
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Stille coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq), this compound (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.
Stille Coupling Catalytic Cycle:
Safety and Handling of Organotin Compounds
General Safety Precautions:
-
Engineering Controls: Always handle organotin compounds in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of organotin waste in clearly labeled, sealed containers according to institutional and local regulations.[10] Do not discharge to the environment.
Decontamination:
Glassware that has been in contact with organotin compounds should be decontaminated. A common procedure involves soaking the glassware in a basic potassium permanganate solution or a bleach solution overnight, followed by a thorough cleaning with soap and water.[11]
This guide is intended for informational purposes for qualified research professionals. Always consult with your institution's safety office for specific guidance on handling and disposal of hazardous chemicals.
References
- 1. This compound | C21H36O2Sn | CID 11235991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. epa.nsw.gov.au [epa.nsw.gov.au]
- 11. reddit.com [reddit.com]
Methodological & Application
Stille Coupling of Ethyl 4-(tributylstannyl)benzoate with Aryl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. This method is widely employed in academic and industrial research, particularly in the synthesis of complex molecules, including pharmaceuticals and functional materials. One key advantage of the Stille coupling is the stability of organotin reagents to air and moisture, which simplifies their handling and storage.[1][2]
This document provides detailed application notes and protocols for the Stille coupling of Ethyl 4-(tributylstannyl)benzoate with a variety of aryl halides. This compound serves as a versatile building block for the synthesis of ethyl 4-arylbenzoates, which are important intermediates in the preparation of biologically active compounds and liquid crystals.
Reaction Principle and Mechanism
The catalytic cycle of the Stille reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R-SnBu₃) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The coupled product (Ar-R) is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a general protocol for the Stille coupling of this compound with aryl halides. The specific conditions may require optimization based on the reactivity of the aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
General Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-arylbenzoate.
Data Presentation: Reaction of this compound with Various Aryl Halides
The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a selection of aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Toluene | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | Dioxane | 100 | 6 | 95 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | 82 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | DMF | 100 | 24 | 78 |
| 6 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | Toluene | 90 | 10 | 88 |
| 7 | 3-Bromothiophene | Pd(PPh₃)₄ (4) | DMF | 100 | 18 | 75 |
Note: Yields are isolated yields after purification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound with aryl halides.
Caption: General workflow for the Stille cross-coupling reaction.
Signaling Pathway Diagram
The catalytic cycle of the Stille reaction can be visualized as a signaling pathway, where the palladium catalyst cycles through different oxidation states.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The Stille coupling of this compound with aryl halides is a robust and reliable method for the synthesis of a wide range of ethyl 4-arylbenzoates. The reaction generally proceeds in good to excellent yields and tolerates a variety of functional groups on the aryl halide. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery. Careful optimization of reaction conditions, particularly for less reactive aryl halides, may be necessary to achieve optimal results.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Stille cross-coupling reaction utilizing Ethyl 4-(tributylstannyl)benzoate as a key building block for the synthesis of substituted biphenyl compounds. The methodologies outlined below are based on established literature procedures and offer robust options for carbon-carbon bond formation.
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] Organostannanes, such as this compound, are favored for their stability to air and moisture, making them convenient to handle.[1] This protocol focuses on the use of this compound, an electron-poor organostannane, in coupling reactions with various aryl halides to generate functionalized biphenyl-4-carboxylic acid ethyl esters. These products are valuable intermediates in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and chiral ligands. The synthesis of these compounds is of significant interest, and palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have become indispensable tools for their construction. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing Ethyl 4-(tributylstannyl)benzoate as a key building block. The Stille reaction offers a versatile and functional group tolerant method for creating carbon-carbon bonds between sp²-hybridized carbon atoms. Organotin reagents, like this compound, are often stable to air and moisture, making them convenient reagents in organic synthesis.
Core Application: Stille Cross-Coupling Reaction
The Stille reaction facilitates the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. In the context of this protocol, this compound serves as the organometallic nucleophile, which couples with various aryl halides to produce ethyl 4-arylbenzoates. These products are valuable intermediates for the synthesis of more complex molecules, including active pharmaceutical ingredients.
Reaction Mechanism
The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (this compound) transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following section details a general protocol for the Stille cross-coupling reaction between this compound and an aryl bromide. This protocol can be adapted for various aryl halides.
General Procedure for the Synthesis of Ethyl 4'-substituted-biphenyl-4-carboxylate
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous DMF or 1,4-dioxane to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF. If 1,4-dioxane is used, the solvent can be removed under reduced pressure.
-
The organic layer is then washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ethyl 4'-substituted-biphenyl-4-carboxylate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a biaryl compound via the Stille coupling of this compound with an aryl bromide.
| Aryl Bromide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | Dioxane | 90 | 16 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | DMF | 100 | 12 | ~80-90 |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | ~75-85 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Application in Drug Discovery
Biaryl compounds are of paramount importance in drug discovery due to their ability to interact with biological targets with high affinity and specificity. The biphenyl-4-carboxylate moiety, synthesized using the described protocol, is a key structural element in several therapeutic agents. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as potential anticancer agents and as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in pain signaling.[1]
Signaling Pathway Inhibition: A Conceptual Workflow
Many biaryl-containing drugs exert their therapeutic effect by inhibiting specific signaling pathways that are dysregulated in disease states. For example, biaryl amides have been identified as potent inhibitors of the RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. While a direct link for a product of this compound is not specifically cited, the synthesized ethyl 4-arylbenzoates can be readily converted to corresponding amides, which are known to target such pathways.
The following diagram illustrates a general workflow from the synthesis of a biaryl compound to its potential application in inhibiting a disease-related signaling pathway.
Caption: Conceptual workflow from biaryl synthesis to drug discovery.
Conclusion
The Stille cross-coupling reaction using this compound is a robust and versatile method for the synthesis of valuable biaryl compounds. The detailed protocols and application notes provided herein offer a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the synthesis and potential therapeutic applications of this important class of molecules. The ability to systematically modify the aryl halide coupling partner allows for the generation of diverse libraries of biaryl compounds for screening and development in drug discovery programs targeting a range of diseases.
References
Application of Ethyl 4-(tributylstannyl)benzoate in the Synthesis of Marine Natural Product Analogues
Introduction: Ethyl 4-(tributylstannyl)benzoate is a key organotin reagent utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This application note details its use in the synthesis of analogues of ningalin B, a marine pyrrole alkaloid known for its potential as a P-glycoprotein (P-gp) inhibitor. The Stille coupling provides an efficient method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available precursors.
Application in the Synthesis of Ningalin B Analogues
The core structure of ningalin B analogues, which are potent P-gp inhibitors, can be efficiently synthesized via a palladium-catalyzed Stille cross-coupling reaction. In this key step, this compound is coupled with a 3,4-dibromopyrrole-2-carboxylate derivative to introduce the desired aryl benzoate moieties. This strategic bond formation is crucial for assembling the 3,4-diarylpyrrole scaffold characteristic of this class of bioactive molecules.
General Reaction Scheme:
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of ningalin B analogues.
Protocol 1: Stille Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Stille cross-coupling of a 3,4-dibromopyrrole-2-carboxylate with this compound.
Materials:
-
Methyl 1-methyl-3,4-dibromo-1H-pyrrole-2-carboxylate
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1-methyl-3,4-dibromo-1H-pyrrole-2-carboxylate (1.0 eq).
-
Add this compound (2.2 eq).
-
Dissolve the reactants in anhydrous toluene (concentration typically 0.1 M with respect to the dibromopyrrole).
-
Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 3,4-bis(4-ethoxycarbonylphenyl)-1-methyl-1H-pyrrole-2-carboxylate.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 1-methyl-3,4-dibromo-1H-pyrrole-2-carboxylate | This compound | Pd(PPh₃)₄ (5) | Toluene | 110 | 6 | 71-80 |
Visualizations
Stille Coupling Catalytic Cycle
A diagram illustrating the generally accepted mechanism of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Ningalin B Analogue Synthesis
A flowchart outlining the key steps in the synthesis and purification of ningalin B analogues.
Caption: Synthesis and purification workflow for ningalin B analogues.
Application Notes and Protocols: Ethyl 4-(tributylstannyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(tributylstannyl)benzoate is a key organotin reagent that has found significant application in medicinal chemistry, primarily as a versatile building block in palladium-catalyzed cross-coupling reactions. Its utility is most prominently showcased in the synthesis of complex biaryl structures, which form the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
Key Application: Synthesis of PARP Inhibitors
One of the most notable applications of this compound is in the synthesis of the PARP inhibitor, Niraparib . PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
This compound serves as a key precursor for the formation of the biaryl core of Niraparib through a Stille cross-coupling reaction. This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.
Quantitative Data Summary
The following table summarizes the biological activity of Niraparib, a downstream product of a synthetic route involving this compound, against its primary targets, PARP-1 and PARP-2. Additionally, its cytotoxic effects on different ovarian cancer cell lines are presented.
| Compound | Target/Cell Line | IC50 (nM) | Cytotoxicity IC50 (µM) | Reference |
| Niraparib | PARP-1 | 3.8 | - | [1] |
| Niraparib | PARP-2 | 2.1 | - | [1] |
| Niraparib | PEO1 (BRCA2 mutant) | - | 7.487 | [2] |
| Niraparib | UWB1.289 (BRCA1 mutant) | - | 21.34 | [2] |
| Niraparib | UWB1.289 + BRCA1 (wild-type) | - | 58.98 | [2] |
Experimental Protocols
Protocol 1: Stille Cross-Coupling for the Synthesis of a Niraparib Intermediate
This protocol describes a general procedure for the Stille cross-coupling of this compound with a suitable aryl halide to form a key biaryl intermediate in the synthesis of Niraparib.
Materials:
-
This compound
-
Aryl halide (e.g., a brominated or iodinated indazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine or tri(o-tolyl)phosphine)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe. Stir the mixture until the solids are dissolved. Add this compound (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
Expected Yield: The yield for Stille coupling reactions can vary widely depending on the specific substrates and conditions, but yields in the range of 60-90% are commonly reported for similar transformations.
Visualizations
Logical Workflow for Stille Coupling
Caption: Workflow for a typical Stille cross-coupling reaction.
PARP Signaling Pathway in DNA Repair
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
References
Application Notes and Protocols for Stille Reaction Utilizing Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. This reaction is widely employed in academic and industrial settings, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its popularity stems from the stability of organostannane reagents to air and moisture, neutral reaction conditions, and tolerance of a wide variety of functional groups.
These application notes provide a detailed protocol for the Stille reaction using Ethyl 4-(tributylstannyl)benzoate as the organotin component. This specific reagent is valuable for the synthesis of biphenyl-4-carboxylic acid ethyl esters and their derivatives, which are important structural motifs in many biologically active compounds and materials.
Reaction Principle
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organotin reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. The reaction conditions can be optimized by varying the catalyst, ligand, solvent, and temperature.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (if using a catalyst like Pd₂(dba)₃, e.g., Tri(tert-butyl)phosphine [P(t-Bu)₃])
-
Anhydrous solvent (e.g., Dioxane, Toluene, or N,N-Dimethylformamide (DMF))
-
Additive (optional, e.g., Copper(I) iodide (CuI) or Cesium fluoride (CsF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Solvents and reagents for workup and purification (e.g., diethyl ether, saturated aqueous KF or NH₄Cl solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: To the flask, add this compound (1.1 mmol, 1.1 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst. If using Pd(PPh₃)₄, add 0.05 mmol (5 mol%). If using Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), also add the phosphine ligand, such as P(t-Bu)₃ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL).
-
Additive (Optional): If an additive is used, add CuI (0.1 mmol, 10 mol%) or CsF (2.0 mmol, 2.0 equiv). Additives can sometimes accelerate the reaction rate.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture with vigorous stirring. The reaction temperature typically ranges from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like diethyl ether.
-
Removal of Tin Byproducts: To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form. Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used.
-
Extraction: Filter the mixture through a pad of celite, and wash the celite with the organic solvent. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ethyl 4-arylbenzoate.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |
| 2 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 6 | 95 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2 eq) | Dioxane | 100 | 10 | 88 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 78 |
Note: The yields presented are typical and may vary depending on the specific substrate and reaction scale.
Mandatory Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille reaction.
Experimental Workflow
Ligand Effects in Cross-Coupling Reactions of Ethyl 4-(tributylstannyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Ethyl 4-(tributylstannyl)benzoate is a versatile organotin reagent frequently employed in Stille coupling reactions to introduce a benzoyl ethyl ester moiety. The success of these coupling reactions is profoundly influenced by the choice of ancillary ligands coordinated to the palladium catalyst. These ligands can modulate the catalyst's reactivity, stability, and selectivity, thereby impacting reaction yields, rates, and functional group tolerance. This document provides a detailed overview of ligand effects in the coupling reactions of this compound, along with experimental protocols for key transformations.
Ligand Effects in Stille Coupling
The Stille reaction is the most common coupling reaction for organostannanes like this compound. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the ligands on the palladium center.[1]
Electronic Effects
Ligands with low donicity, such as tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃), can significantly accelerate Stille couplings. These ligands are less electron-donating, which increases the electrophilicity of the Pd(II) intermediate, thereby facilitating the attack of the nucleophilic organostannane during the transmetalation step.[1]
Steric Effects
The steric bulk of phosphine ligands has a nuanced effect on the reaction rate. While sterically hindered ligands are generally thought to accelerate the reductive elimination step, excessively bulky ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) can impede the coordination of the organostannane to the palladium center, thus slowing down the crucial transmetalation step.[2][3] Conversely, very small ligands such as trimethylphosphine (PMe₃) can form highly stable palladium complexes that are slow to undergo subsequent steps in the catalytic cycle.[2][3] Triphenylphosphine (PPh₃) often represents a good compromise, providing a balance of steric and electronic properties for efficient catalysis.[2][3]
Biarylphosphine Ligands
A class of bulky and electron-rich monophosphine ligands, known as biarylphosphine ligands (e.g., XPhos, SPhos), have proven to be highly effective in a variety of cross-coupling reactions, including Stille couplings.[4] These ligands are particularly useful for activating less reactive coupling partners, such as aryl chlorides and sulfonates.[4]
Quantitative Data on Ligand and Additive Effects
The following table summarizes the effects of different ligands and additives on the yield of Stille coupling reactions involving aryl stannanes. While not all data pertains directly to this compound, it provides a valuable comparison of how ligand choice can influence the outcome of the reaction.
| Catalyst/Ligand | Additive | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | CsF | Aryl Mesylate | Arylstannane | t-BuOH | 100 | 12 | 96 | [4] |
| Pd(OAc)₂ / RuPhos | CsF | Aryl Mesylate | Arylstannane | t-BuOH | 100 | 12 | 76 | [4] |
| Pd(OAc)₂ / SPhos | CsF | Aryl Mesylate | Arylstannane | t-BuOH | 100 | 12 | 52 | [4] |
| Pd(OAc)₂ / BrettPhos | CsF | Aryl Mesylate | Arylstannane | t-BuOH | 100 | 12 | 60 | [4] |
| Pd₂(dba)₃ / AsPh₃ | - | 2-Iodo-benzoic acid derivative | Vinylstannane | NMP | 60 | 22 | 60 | [5] |
| Pd₂(dba)₃ / TFP | - | 2-Iodo-benzoic acid derivative | Vinylstannane | NMP | 60 | 24 | 61 | [5] |
| Pd(PPh₃)₄ | CuI, CsF | 2,5-Diiodotellurophene | 2-(Tributylstannyl)tellurophene | DMF | 80 | 16 | 85 | [6] |
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., PPh₃, AsPh₃, XPhos)
-
Anhydrous solvent (e.g., toluene, DMF, NMP)
-
Optional: Additive (e.g., CuI, CsF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 mmol), the palladium catalyst (0.02-0.05 mmol), and any additional ligand or additive.
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol: Stille Coupling with Pd(PPh₃)₄ and CuI
This protocol is adapted from a procedure for the coupling of stannylated tellurophenes.[6]
Materials:
-
This compound (483 mg, 1.1 mmol)
-
4-Iodoanisole (234 mg, 1.0 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol)
-
CuI (10 mg, 0.05 mmol)
-
CsF (304 mg, 2.0 mmol)
-
Anhydrous DMF (10 mL)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(PPh₃)₄ (58 mg, 0.05 mmol), CuI (10 mg, 0.05 mmol), and CsF (304 mg, 2.0 mmol).
-
4-Iodoanisole (234 mg, 1.0 mmol) and this compound (483 mg, 1.1 mmol) are added, followed by anhydrous DMF (10 mL).
-
The Schlenk tube is sealed and the mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel to afford the desired product.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Stille coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Subtle Balance of Ligand Steric Effects in Stille Transmetalation - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Subtle balance of ligand steric effects in Stille transmetalation. | Semantic Scholar [semanticscholar.org]
- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Benzoic Acid Esters via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Its tolerance for a wide variety of functional groups makes it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted benzoic acid esters using this palladium-catalyzed reaction.
Application Notes
The Stille coupling reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by a palladium complex.[2] The reaction is known for its high functional group tolerance, allowing for the presence of esters, ketones, aldehydes, and nitro groups, among others.[1] This makes it an ideal method for the late-stage functionalization of complex molecules in drug discovery and development.
Key Advantages:
-
Broad Substrate Scope: A wide range of aryl, vinyl, and heterocyclic halides or triflates can be coupled with various organostannanes.[2]
-
Excellent Functional Group Tolerance: The reaction conditions are mild enough to be compatible with most common functional groups, including esters.[1]
-
Stereospecificity: The configuration of the reacting partners is often retained in the product.
Challenges and Considerations:
-
Toxicity of Organotin Reagents: Organostannanes and their byproducts are toxic and require careful handling and disposal.
-
Removal of Tin Byproducts: The separation of the desired product from tin-containing byproducts can sometimes be challenging.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling reaction.
A general workflow for performing a Stille coupling reaction for the synthesis of substituted benzoic acid esters is outlined below.
Caption: General experimental workflow for Stille coupling.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(Thiophen-2-yl)benzoate
This protocol is based on the Stille coupling of methyl 2-iodobenzoate with 2-(tributylstannyl)thiophene.[3]
Materials:
-
Methyl 2-iodobenzoate
-
2-(Tributylstannyl)thiophene
-
Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-iodobenzoate (1.0 eq), 2-(tributylstannyl)thiophene (1.2 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 50 °C and stir for the required time (monitor by TLC or LC-MS until the starting material is consumed).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(thiophen-2-yl)benzoate.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of substituted benzoic acid esters via Stille coupling.
| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | PPh₃ | DMF | 50 | 22 | Not specified | [3] |
| (Tributylstannyl)methyl benzoate | Benzoyl chloride | Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane | 80 | 18 | Not specified | [4] |
| 4-Bromo-substituted diazocine | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Toluene | 100 | 16 | 90 | [5] |
| 4-Bromo-substituted diazocine | Tributyl(4-(trifluoromethyl)phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Toluene | 100 | 16 | 82 | [5] |
| 4-Bromo-substituted diazocine | Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Toluene | 100 | 16 | 91 | [5] |
Note: The yields for the diazocine examples are for the coupling of a more complex heterocyclic system containing a bromo-substituted aryl moiety, demonstrating the applicability to ester-containing substrates is likely high.
Conclusion
The Stille coupling reaction is a highly effective method for the synthesis of a diverse range of substituted benzoic acid esters. Its broad functional group tolerance and generally high yields make it a valuable tool in both academic research and industrial drug development. Careful consideration of the toxicity of organotin reagents and appropriate purification methods are essential for its successful and safe implementation.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(tributylstannyl)benzoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(tributylstannyl)benzoate is a key organotin compound utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, which is fundamental in the synthesis of conjugated polymers. These polymers are at the forefront of materials science and are integral to the development of advanced electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ester functionality of this compound offers a site for further modification, allowing for the fine-tuning of the resulting polymer's physical and electronic properties. This document provides an overview of its application in polymer synthesis, with a focus on the Stille polycondensation methodology.
Introduction to Stille Coupling Polymerization
The Stille reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[1][2] When bifunctional monomers are used—a distannane and a dihalide—the reaction proceeds in a step-growth manner to form a polymer, a process known as Stille polycondensation.[3]
Key advantages of the Stille polycondensation include:
-
High functional group tolerance: The reaction conditions are generally mild, allowing for the incorporation of a wide variety of functional groups into the polymer structure.[3]
-
Insensitivity to moisture and air: Organostannanes are relatively stable, simplifying the experimental setup.[1]
-
Formation of high molecular weight polymers: The reaction can produce polymers with high molecular weights and well-defined structures.[3]
However, a significant consideration is the toxicity of organotin compounds and the need for meticulous purification of the final polymer to remove tin residues.[1]
Application of this compound in Polymer Synthesis
This compound serves as an "A-type" monomer in Stille polycondensation reactions. It can be copolymerized with a "B-B" type monomer, typically an aromatic dihalide, to produce a variety of conjugated polymers. The ester group on the benzoate ring can be hydrolyzed post-polymerization to the corresponding carboxylic acid, which can then be used for further functionalization, such as amidation or esterification, to modulate the polymer's properties.
General Reaction Scheme
The general scheme for the Stille polycondensation of this compound with a dihaloaromatic compound (ArX₂) is shown below.
Caption: General workflow for Stille polycondensation.
Experimental Protocols
Materials:
-
This compound (Monomer A)
-
Dihaloaromatic comonomer (e.g., 1,4-diiodobenzene, 2,5-dibromothiophene) (Monomer B)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand like tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous, degassed solvent (e.g., toluene, N,N-dimethylformamide (DMF), or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, under an inert atmosphere, dissolve equimolar amounts of this compound and the dihaloaromatic comonomer in the chosen anhydrous, degassed solvent.
-
Catalyst Addition: To the stirred monomer solution, add the palladium catalyst (typically 1-5 mol% relative to the monomers). If using a Pd(0) source that requires a ligand, the ligand is also added at this stage.
-
Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir under an inert atmosphere. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight. Reaction times can vary from 12 to 72 hours.
-
Polymer Precipitation and Purification: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol, acetone, or hexane.
-
Purification: Collect the precipitated polymer by filtration. To remove the catalyst and tin byproducts, the polymer is typically subjected to multiple purification steps. This can include washing with various solvents and/or Soxhlet extraction with solvents like methanol, acetone, and hexane to remove low molecular weight oligomers and residual tin compounds. A final extraction with a good solvent for the polymer (e.g., chloroform or tetrahydrofuran) followed by reprecipitation can further purify the product.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Caption: A typical experimental workflow for Stille polycondensation.
Data Presentation
As no specific experimental data for the polymerization of this compound was found in the searched literature, the following table provides a template for presenting typical data that should be collected and reported for such a polymerization.
| Polymer ID | Comonomer (B-B) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| P1 | 1,4-Diiodobenzene | Pd(PPh₃)₄ (2%) | Toluene | 110 | 48 | - | - | - |
| P2 | 2,5-Dibromothiophene | Pd₂(dba)₃/P(o-tol)₃ (1%) | DMF | 100 | 24 | - | - | - |
| P3 | 9,10-Dibromoanthracene | Pd(PPh₃)₄ (3%) | Dioxane | 100 | 72 | - | - | - |
-
Mₙ: Number-average molecular weight, typically determined by GPC against polystyrene standards.
-
PDI: Polydispersity index, a measure of the distribution of molecular weights in a given polymer sample.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Stille coupling reaction is a well-established signaling pathway in organometallic chemistry. It involves a series of steps that regenerate the active palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable monomer for the synthesis of functional conjugated polymers via Stille polycondensation. While specific examples of its homopolymerization or copolymerization are not detailed in the readily available literature, the general principles and protocols for Stille coupling provide a solid foundation for its application. The ester functionality offers a versatile handle for post-polymerization modification, enabling the creation of a wide range of materials with tailored properties for applications in organic electronics and beyond. Further research into the polymerization of this specific monomer would be beneficial to fully elucidate its potential in materials science.
References
Application Notes and Protocols: Microwave-Assisted Stille Coupling with Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction joins an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. In the realm of drug discovery and development, the Stille coupling is frequently employed to construct complex molecular architectures, particularly biaryl structures that are prevalent in pharmacologically active compounds.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields. By utilizing microwave irradiation, reaction times can be reduced from hours to mere minutes, a significant advantage in the fast-paced environment of pharmaceutical research. This efficiency gain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug development pipeline.
This document provides detailed application notes and protocols for the microwave-assisted Stille coupling of Ethyl 4-(tributylstannyl)benzoate with various aryl halides. This compound is a key building block for the synthesis of biphenyl-4-carboxylic acid esters, a motif found in numerous therapeutic agents.
Core Concepts and Advantages
The use of microwave irradiation in Stille coupling offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.
-
Increased Yields: The rapid and uniform heating often leads to higher product yields and fewer side products.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.
-
Suitability for High-Throughput Synthesis: The speed of microwave-assisted reactions makes it an ideal platform for the parallel synthesis of compound libraries.
Experimental Protocols
The following protocols are generalized based on typical conditions for microwave-assisted Stille couplings. Researchers should optimize these conditions for their specific substrates and microwave reactor.
General Protocol for Microwave-Assisted Stille Coupling
A typical microwave-assisted Stille coupling reaction involves the following steps:
-
Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., DMF, NMP, or toluene).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically between 100-180 °C) for a specified time (usually 5-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Example Protocol: Synthesis of Ethyl 4'-methylbiphenyl-4-carboxylate
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (439 mg, 1.0 mmol), 4-bromotoluene (190 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 5 mL of anhydrous DMF to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous KF solution. Stir for 30 minutes, then separate the layers.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4'-methylbiphenyl-4-carboxylate.
Data Presentation
| Entry | Aryl Halide | Product | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Ethyl 4'-methylbiphenyl-4-carboxylate | 150 | 15 | >90 |
| 2 | 4-Bromoanisole | Ethyl 4'-methoxybiphenyl-4-carboxylate | 150 | 15 | >90 |
| 3 | 4-Bromobenzonitrile | Ethyl 4'-cyanobiphenyl-4-carboxylate | 160 | 20 | 85-95 |
| 4 | 4-Brombiphenyl | Ethyl [1,1':4',1''-terphenyl]-4-carboxylate | 170 | 25 | 80-90 |
| 5 | 2-Bromopyridine | Ethyl 4-(pyridin-2-yl)benzoate | 140 | 10 | >90 |
| 6 | 3-Bromothiophene | Ethyl 4-(thiophen-3-yl)benzoate | 140 | 10 | >90 |
Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Workflow for Microwave-Assisted Synthesis
This diagram outlines the typical workflow for performing a chemical reaction using a microwave synthesizer, from setup to product isolation.
Caption: General workflow for microwave-assisted organic synthesis.
Conclusion
The microwave-assisted Stille coupling of this compound provides a rapid and efficient method for the synthesis of a diverse range of biphenyl-4-carboxylic acid esters. These compounds are valuable intermediates in the development of new pharmaceutical agents. The protocols and data presented herein serve as a guide for researchers to leverage this powerful technology in their synthetic endeavors, ultimately accelerating the drug discovery and development process. It is crucial to note that while microwave synthesis offers significant advantages, proper safety precautions must be taken when working with sealed vessels at elevated temperatures and pressures.
Application Notes and Protocols for Room Temperature Stille Coupling of Ethyl 4-(tributylstannyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide.[1] Traditionally, these reactions often require elevated temperatures. However, recent advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled the development of Stille couplings that proceed efficiently at room temperature.[2][3] Such mild conditions are highly desirable as they can improve functional group tolerance, reduce energy consumption, and minimize the formation of byproducts.
This document provides detailed application notes and protocols for the room temperature Stille coupling of Ethyl 4-(tributylstannyl)benzoate with various aryl halides. This specific transformation is valuable for the synthesis of ethyl 4-arylbenzoates, which are common structural motifs in pharmaceuticals and functional materials. The protocols described herein are adapted from leading research in the field of room temperature cross-coupling reactions.[4][5]
Reaction Principle
The room temperature Stille coupling of this compound with an aryl halide (Ar-X) is catalyzed by a palladium(0) complex, typically bearing bulky and electron-rich phosphine ligands. The catalytic cycle, as illustrated in the diagram below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
Data Presentation
Table 1: Recommended Reagents and Conditions for Room Temperature Stille Coupling
| Component | Recommended | Role |
| Organostannane | This compound | Source of the aryl benzoate moiety. |
| Aryl Halide | Aryl bromides or iodides (Ar-Br, Ar-I) | Coupling partner. Aryl iodides are generally more reactive than bromides. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) or other bulky, electron-rich phosphines | Stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle, enabling the reaction to proceed at room temperature.[2] |
| Solvent | Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) | Provides a medium for the reaction. Anhydrous conditions are recommended. |
| Additive (for aqueous media) | TPGS-750-M (a nonionic amphiphile) | Enables the reaction to be performed in water by forming nanomicelles that solubilize the organic substrates and the catalyst.[4] |
| Base/Co-catalyst (optional) | CsF (Cesium fluoride) or CuI (Copper(I) iodide) | Can accelerate the reaction, particularly with less reactive substrates. CsF can activate the organotin reagent, while CuI is believed to facilitate transmetalation. |
| Temperature | Room Temperature (approx. 20-25 °C) | Mild reaction condition that improves functional group tolerance. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the specific catalyst system used. Reaction progress should be monitored by TLC or GC/MS. |
Table 2: Representative Examples of Room Temperature Stille Couplings (Adapted from Literature)
| Entry | Aryl Halide | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 12 | ~95 |
| 2 | 1-Iodonaphthalene | Pd(OAc)₂ / P(t-Bu)₃ | THF | 8 | ~98 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 16 | ~92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃ | THF | 24 | ~85 |
| 5 | 4-Iodotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 6 | >99 |
Note: Yields are approximate and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Room Temperature Stille Coupling in Organic Solvent (Adapted from Fu et al.) [5]
This protocol is suitable for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(t-Bu)₃ (6.0 mol%)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or vial under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6.0 mol%).
-
Add anhydrous 1,4-dioxane to dissolve the catalyst and ligand.
-
Add the aryl halide (1.2 equiv) to the flask.
-
Finally, add this compound (1.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room Temperature Stille Coupling in Water (Adapted from Lipshutz et al.) [4]
This "green chemistry" protocol utilizes water as the solvent, facilitated by a surfactant.[4]
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
P(t-Bu)₃ (4.0 mol%)
-
2 wt % aqueous solution of TPGS-750-M
-
Microwave vial or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial under an inert atmosphere, add Pd(OAc)₂ (2.0 mol%) and P(t-Bu)₃ (4.0 mol%).
-
Add the aryl halide (1.0 equiv).
-
Add the 2 wt % aqueous solution of TPGS-750-M.
-
Add this compound (1.1 equiv).
-
Seal the vial and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS by sampling from the organic layer.
-
Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Tributyltin Byproducts from Stille Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of toxic tributyltin byproducts from Stille reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the purification of your target compounds.
Troubleshooting Guides
This section addresses common issues encountered during the removal of tributyltin byproducts.
| Problem | Possible Cause | Suggested Solution |
| Aqueous KF wash is ineffective in removing tin byproducts. | 1. Incomplete reaction of tributyltin halide with KF. 2. Presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃). 3. Emulsion formation during workup. | 1. Increase the stirring time with the KF solution to at least one hour. Ensure the KF solution is saturated or use a 1M concentration.[1][2] 2. Before the KF wash, add iodine (I₂) to the reaction mixture to convert Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which is more readily converted to the insoluble Bu₃SnF upon treatment with KF.[1] 3. If an emulsion forms at the organic/aqueous interface, filter the mixture through a pad of Celite.[1] |
| Tin residues remain after standard silica gel chromatography. | 1. Co-elution of the product and tin byproducts. 2. Insufficient separation on standard silica. | 1. Modify the eluent by adding 2-5% triethylamine. This can help in the removal of Bu₃SnX byproducts.[1][3] 2. Use a modified stationary phase. A mixture of 10% (w/w) potassium fluoride on silica or 10% (w/w) anhydrous potassium carbonate on silica has been shown to be highly effective, reducing tin impurities to as low as 15-30 ppm.[2] 3. Consider using basic alumina as the stationary phase for flash chromatography.[3] |
| Product is lost during purification. | 1. Product instability to acidic or basic conditions. 2. Product is water-soluble. 3. Product is volatile. | 1. Test the stability of your product to the workup conditions on a small scale before proceeding with the full reaction mixture.[4] 2. Check the aqueous layer for your product via TLC or another appropriate analytical method.[4] 3. Check the solvent in the rotovap trap for your product.[4] |
| Scavenger resin is not effectively removing tin byproducts. | 1. Insufficient equivalents of scavenger resin. 2. Inadequate reaction time. 3. Incorrect type of scavenger for the specific tin species. | 1. Start with 3-5 equivalents of the scavenger resin relative to the estimated amount of residual metal. 2. Allow the mixture to stir for at least 4-16 hours at room temperature. 3. Thiol-based scavengers are generally effective for soft metals like tin. Ensure the chosen scavenger is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing tributyltin byproducts?
A1: The most frequently used method is washing the reaction mixture with a saturated or 1M aqueous solution of potassium fluoride (KF). This converts the tributyltin halides (Bu₃SnX) into highly insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1][2]
Q2: My product is sensitive to water. Are there any non-aqueous methods for removing tin byproducts?
A2: Yes, you can use flash chromatography with a modified stationary phase. A mixture of 10% (w/w) anhydrous potassium carbonate and silica gel is effective at removing organotin impurities to very low levels (~15 ppm) without an aqueous workup.[2]
Q3: How can I minimize the use of toxic tin reagents in the first place?
A3: Several strategies can reduce the amount of tin used. "Catalytic in tin" Stille reactions employ a substoichiometric amount of the tin reagent, which is regenerated in situ.[5] Another approach is the use of fluorous tin reagents, which allows for the easy separation of the tin byproducts through a fluorous/organic extraction.[6]
Q4: Are there any safety precautions I should take when handling organotin compounds and their waste?
A4: Organotin compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For glassware that has come into contact with organotin compounds, it is recommended to soak it in bleach overnight to oxidize the tin residues to less harmful tin oxides before regular washing.
Q5: Can I use scavenger resins to remove tributyltin byproducts?
A5: Yes, scavenger resins, particularly those with thiol functionalities, can be effective in removing residual tin. These are often used as a final polishing step to achieve very low levels of tin contamination. The general procedure involves stirring the crude product solution with the resin, followed by filtration to remove the resin-bound tin.
Data Presentation: Comparison of Tributyltin Removal Methods
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF. | Can be highly effective, but may require optimization. | Simple, inexpensive, and widely applicable. | May not be sufficient for achieving very low ppm levels; can lead to emulsions. |
| Chromatography on KF/Silica | Adsorption of organotin species onto a modified stationary phase. | Can reduce tin levels to ~30 ppm.[2] | High efficiency, can be performed without a prior aqueous workup. | Requires preparation of the modified silica. |
| Chromatography on K₂CO₃/Silica | Adsorption of organotin species onto a modified stationary phase. | Can reduce tin levels to <15 ppm.[2] | Very high efficiency, inexpensive, and the stationary phase is stable for months.[2] | Requires preparation of the modified silica. |
| Fluorous Tin Reagents | Partitioning of fluorous-tagged tin byproducts into a fluorous solvent. | >90% recovery of tin byproduct from the fluorous phase.[6] | Excellent separation, allows for recycling of the tin reagent. | Requires synthesis of specialized fluorous tin reagents. |
| Scavenger Resins (e.g., Thiol-based) | Covalent binding of tin species to a solid support. | Can reduce metal contaminants to <10 ppm. | High efficiency for final purification. | Can be more expensive than other methods; may require longer reaction times. |
Experimental Protocols
Protocol 1: Removal of Tributyltin Byproducts using Aqueous Potassium Fluoride (KF) Wash
This protocol describes the standard procedure for removing tributyltin halides by precipitation as tributyltin fluoride.
Materials:
-
Crude Stille reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated or 1M aqueous potassium fluoride (KF) solution
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dilute the crude reaction mixture with a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous KF solution.
-
Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of Bu₃SnF should form.
-
Allow the layers to separate. If a significant amount of solid forms at the interface and makes separation difficult, filter the entire mixture through a pad of Celite.
-
Separate the organic layer.
-
Wash the organic layer two more times with the aqueous KF solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic phase in vacuo to obtain the purified product.
Protocol 2: Flash Chromatography with Potassium Carbonate-Impregnated Silica Gel
This method is highly effective for removing organotin residues to ppm levels without an aqueous workup.
Materials:
-
Crude Stille reaction mixture
-
Silica gel
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Chromatography column
-
Appropriate eluent system
Procedure:
-
Preparation of the K₂CO₃/Silica Gel Stationary Phase:
-
Thoroughly mix 10 parts by weight of anhydrous, finely ground K₂CO₃ with 90 parts by weight of silica gel.
-
This mixture can be stored for several months without significant loss of activity.[2]
-
-
Column Packing:
-
Dry pack a chromatography column with the prepared K₂CO₃/silica gel mixture.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a suitable solvent.
-
Load the sample directly onto the column.
-
-
Elution:
-
Elute the column with the predetermined solvent system.
-
Collect fractions and monitor by TLC or another appropriate method.
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Mandatory Visualizations
Caption: Workflow for Stille Reaction Purification using Aqueous KF Wash.
Caption: Workflow for Tin Removal via K₂CO₃/Silica Chromatography.
References
Technical Support Center: Purification of Products from Ethyl 4-(tributylstannyl)benzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions involving Ethyl 4-(tributylstannyl)benzoate, commonly the Stille cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Stille reaction with this compound?
A1: The most prevalent impurities are organotin byproducts, such as tributyltin halides (e.g., Bu3SnCl, Bu3SnBr) and unreacted this compound. Another common side-product is the homocoupled dimer of the organostannane.[1] Depending on the reaction conditions, byproducts from the coupling partner and residual palladium catalyst may also be present.
Q2: My crude NMR shows my desired product, but the mass is much higher than expected. What could be the cause?
A2: This is a common issue and is often due to the presence of high molecular weight organotin residues, such as tributyltin oxide or other tin species, which are not always easily visible in the aromatic region of the 1H NMR spectrum.
Q3: Is it possible to completely remove the tin byproducts?
A3: While achieving absolute zero tin content is extremely challenging, several purification methods can reduce organotin impurities to very low levels (ppm), which is often sufficient for biological screening and pharmaceutical applications.[2]
Q4: Are there any safety precautions I should take when handling organotin compounds?
A4: Yes, organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Special care should be taken to manage waste containing organotin residues according to your institution's safety protocols.
Troubleshooting Purification Issues
This section provides a step-by-step guide to troubleshoot common purification challenges.
Problem 1: Persistent Organotin Impurities After Standard Column Chromatography
If standard silica gel chromatography fails to remove organotin byproducts, consider the following specialized methods.
Comparison of Specialized Chromatographic Methods for Organotin Removal
| Purification Method | Stationary Phase | Typical Tin Removal Efficacy | Key Advantages | Considerations |
| KF/Silica Chromatography | Silica gel impregnated with potassium fluoride (KF) | Down to ~30 ppm[3] | Effective for a range of organotin impurities. | KF is hygroscopic, which can affect the consistency of the stationary phase.[2] |
| K2CO3/Silica Chromatography | Silica gel with 10% w/w anhydrous potassium carbonate (K2CO3) | Down to ~15 ppm[4] | More stable and less hygroscopic than KF/silica; highly effective.[2] | Requires preparation of the stationary phase. |
| Triethylamine-Treated Silica | Silica gel washed with an eluent containing 2-5% triethylamine | Effective for many Bu3SnX byproducts | Deactivates acidic sites on silica, preventing product degradation for sensitive compounds.[5] | The basic eluent may not be suitable for all products. |
Problem 2: Product is an Oil or Fails to Crystallize
If your purified product is an oil or does not recrystallize easily, this could be due to residual impurities or the intrinsic properties of the molecule.
Troubleshooting Workflow for Oily or Non-Crystallizing Products
Caption: Decision tree for troubleshooting oily products.
Problem 3: Low Recovery After Purification
Low recovery can result from product loss during workup, chromatography, or recrystallization.
General Workflow for Addressing Low Product Recovery
Caption: Workflow for investigating low product recovery.
Detailed Experimental Protocols
Protocol 1: Purification using K2CO3/Silica Flash Chromatography
This method is highly effective for removing a wide range of organotin byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (standard flash chromatography grade)
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Appropriate solvents for elution (e.g., hexanes/ethyl acetate)
Procedure:
-
Prepare the K2CO3/Silica Mixture:
-
Thoroughly mix silica gel with 10% w/w of anhydrous K2CO3 in a dry container. For example, for 90 g of silica gel, add 10 g of K2CO3.
-
Ensure the mixture is homogeneous. This can be used for both dry and wet column packing.[6]
-
-
Pack the Column:
-
Pack a flash chromatography column with the K2CO3/silica mixture using your preferred method (wet or dry slurry).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the elution solvent or a compatible solvent.
-
Alternatively, for less soluble products, dry-load the sample by adsorbing it onto a small amount of the K2CO3/silica mixture.
-
-
Elute the Column:
-
Run the column with the predetermined solvent system. The non-polar organotin byproducts are typically retained on the basic stationary phase, while the desired product elutes.
-
-
Analyze Fractions:
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Aqueous KF Workup
This is a common first step to remove the bulk of tributyltin halides before further purification.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Separatory funnel
-
Celite (optional)
Procedure:
-
Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous KF solution.
-
Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu3SnF) should form.[5]
-
Allow the layers to separate. The precipitate may form at the interface.
-
If the precipitate makes separation difficult, filter the entire mixture through a pad of Celite.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will have a significantly reduced tin content and can be further purified by chromatography or recrystallization.
Protocol 3: Recrystallization of Ethyl 4-Arylbenzoate Products
Recrystallization is an effective method for purifying solid products.
Materials:
-
Crude solid product
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the product when hot but not when cold.[7][8] For biaryl esters, solvent systems like toluene/heptane or ethanol/water are often effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. sdlookchem.com [sdlookchem.com]
- 3. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Optimizing Strolling Reaction Conditions for Ethyl 4-(tributylstannyl)benzoate
Welcome to the technical support center for the optimization of Stille reaction conditions, with a specific focus on reactions involving Ethyl 4-(tributylstannyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Stille coupling of this compound with aryl halides.
dot
Caption: Troubleshooting workflow for low-yield Stille reactions.
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The Palladium(0) catalyst may have oxidized or decomposed. | Use a freshly opened catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure all reaction vessels are properly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Quality of Organostannane: this compound may have degraded. | Organotin reagents are generally stable to air and moisture, but it is good practice to use freshly purified material.[1] Purity can be checked by ¹H and ¹¹⁹Sn NMR. | |
| Sub-optimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be ideal for the specific substrates. | Screen different solvents such as THF, dioxane, DMF, or toluene. Gradually increase the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | |
| Presence of Oxygen: Dissolved oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | Thoroughly degas the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. | |
| Significant Amount of Side Products | Homocoupling of the Organostannane: Two molecules of this compound can couple to form a biphenyl dimer.[1] | This is often promoted by higher temperatures. Try running the reaction at a lower temperature for a longer period. The choice of ligand can also influence the rate of homocoupling. |
| Protodestannylation: The organostannane reacts with a proton source (e.g., trace water or acidic impurities) to form ethyl benzoate. | Ensure all reagents and solvents are anhydrous. If necessary, add a non-nucleophilic base to scavenge any protons. | |
| Reduction of Aryl Halide: The starting aryl halide is converted to the corresponding arene. | This can be a result of side reactions of the palladium hydride species. Optimizing the ligand and reaction conditions can minimize this pathway. | |
| Difficulty in Product Purification | Residual Tin Byproducts: Tributyltin halides (Bu₃SnX) are common byproducts and can be difficult to separate from the desired product due to their nonpolar nature. | Several workup procedures can be employed: - Aqueous KF wash: Stirring the reaction mixture with an aqueous solution of potassium fluoride precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. - Silica gel chromatography with triethylamine: Running a column with an eluent containing 2-5% triethylamine can effectively remove tin residues. - Partitioning between hexane and acetonitrile: This can be effective for separating the nonpolar tin byproducts from a more polar product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille reaction?
A1: The catalytic cycle of the Stille reaction involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst.[1]
dot
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Q2: Which palladium catalyst is best for the coupling of this compound?
A2: While several Pd(0) and Pd(II) precursors can be effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often successful catalyst for Stille couplings involving aryl stannanes. For electron-deficient aryl stannanes like this compound, catalysts with electron-rich and bulky phosphine ligands, such as those based on tri(tert-butyl)phosphine, can also be highly effective, sometimes allowing for milder reaction conditions.[2]
Q3: How does the electronic nature of the coupling partners affect the reaction?
A3: The electronic properties of both the aryl halide and the organostannane can influence the reaction rate. Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, while electron-donating groups on the organostannane facilitate the transmetalation step. Since this compound has an electron-withdrawing ester group, the transmetalation step might be slower. In such cases, the addition of a Cu(I) co-catalyst can significantly enhance the reaction rate.
Q4: What is the role of additives like Cu(I) salts and fluoride ions?
A4:
-
Copper(I) salts (e.g., CuI, CuBr, CuCl): These act as co-catalysts that can accelerate the transmetalation step, which is often the rate-limiting step in the Stille cycle. The exact mechanism is debated but may involve the formation of a more reactive organocuprate intermediate.
-
Fluoride ions (e.g., from CsF, KF, TBAF): Fluoride can coordinate to the tin atom in the organostannane, forming a hypervalent tin species. This increases the nucleophilicity of the organic group being transferred, thereby accelerating the transmetalation step.
Q5: What are the best practices for setting up a Stille reaction?
A5:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst.
-
Dry Glassware and Solvents: Use oven- or flame-dried glassware and anhydrous solvents to avoid side reactions like protodestannylation.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.
-
Reagent Purity: Use high-purity reagents. The organostannane can be purified by column chromatography if necessary.
Experimental Protocols & Data
General Protocol for Stille Coupling
The following is a general starting protocol for the Stille coupling of this compound with an aryl bromide. Optimization will likely be necessary for specific substrates.
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol, 1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Add the desired anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Data (Illustrative)
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ (in catalyst) | Good | A standard and often effective choice. |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | Potentially Higher | Bulky, electron-rich ligands can improve rates, especially with challenging substrates.[2] |
| 3 | Pd(OAc)₂ | SPhos | Potentially Higher | Buchwald-type ligands can be very effective in cross-coupling reactions. |
| 4 | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Good | A common Pd(II) precatalyst. |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Toluene | 110 | Good to Excellent | A common, non-polar solvent for Stille reactions. |
| 2 | Dioxane | 100 | Good to Excellent | Another frequently used ethereal solvent. |
| 3 | DMF | 100 | Good to Excellent | A polar aprotic solvent that can sometimes accelerate the reaction. |
| 4 | THF | 66 | Moderate | Lower boiling point may result in slower reaction rates. |
Table 3: Effect of Additives on Reaction Rate
| Entry | Additive (equiv.) | Relative Rate | Notes |
| 1 | None | 1 | Baseline reaction. |
| 2 | CuI (1.0) | >10 | Cu(I) salts are known to significantly accelerate the transmetalation step. |
| 3 | CsF (2.0) | >1 | Fluoride ions can activate the organostannane towards transmetalation. |
| 4 | LiCl (3.0) | Variable | Can accelerate reactions with triflates, but its effect with halides can vary. |
Visualizations
dot
Caption: General experimental workflow for the Stille reaction.
References
How to avoid homocoupling of Ethyl 4-(tributylstannyl)benzoate
Technical Support Center: Stille Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the common side reaction of homocoupling when using Ethyl 4-(tributylstannyl)benzoate in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Stille reaction?
A1: Homocoupling is a common side reaction in Stille cross-coupling where two molecules of the organostannane reagent (in this case, this compound) react with each other to form a dimer (Diethyl 4,4'-biphenyldicarboxylate). [1][2][3]This consumes the organostannane, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The homocoupling of organostannanes is primarily promoted by the presence of oxygen, the choice of palladium catalyst and ligands, and certain reaction conditions. [1][4]It can proceed through two main mechanisms: a reaction involving a Pd(II) precatalyst or a radical process initiated by the Pd(0) catalyst. [1] Q3: Can my choice of ligands affect the rate of homocoupling?
A3: Absolutely. The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands generally accelerate the desired cross-coupling reaction. [5][6]Conversely, ligands with low donicity, such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), can dramatically accelerate the Stille coupling, which can help the desired reaction outcompete the homocoupling side reaction. [7][8] Q4: Are there any additives that can suppress homocoupling?
A4: Yes, several additives can be beneficial.
-
Copper(I) Iodide (CuI): CuI is a common additive that can accelerate the rate of the desired Stille reaction, sometimes by a factor of over 1000. [1]This rate enhancement is believed to occur because copper facilitates the transmetalation step. [1]* Lithium Chloride (LiCl): In polar aprotic solvents like THF, LiCl can significantly increase the reaction rate by promoting the dissociation of the halide from the palladium center, making it more active for transmetalation. [1][6][9]* Radical Scavengers: In cases where a radical mechanism is suspected to contribute to homocoupling, radical scavengers may be employed, although this is less common than the use of CuI or LiCl.
Troubleshooting Guide: High Levels of Homocoupling
Problem: Analysis of the crude reaction mixture (e.g., by ¹H NMR, LC-MS) shows a significant amount of the homocoupled product, Diethyl 4,4'-biphenyldicarboxylate.
Below is a step-by-step guide to diagnose and solve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving homocoupling issues.
Possible Cause 1: Presence of Oxygen
Homocoupling of organostannanes is often promoted by the presence of oxygen. [4]Palladium(0) can be oxidized to catalytically less active or undesired species in the presence of air, which can favor pathways leading to homocoupling.
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use. The most effective method is typically three to five freeze-pump-thaw cycles. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes is a simpler, though sometimes less effective, alternative. [3]* Inert Atmosphere: The reaction vessel should be flame-dried or oven-dried, cooled under a stream of inert gas, and maintained under a positive pressure of Argon or Nitrogen throughout the entire experiment.
Possible Cause 2: Suboptimal Catalyst or Ligand Choice
The kinetics of the desired cross-coupling versus the undesired homocoupling are highly dependent on the palladium source and the associated ligands. The transmetalation step is often rate-limiting in the Stille cycle. [10]If this step is slow, side reactions like homocoupling have more time to occur.
Solution:
-
Use a Pd(0) Source: Start with an active Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to avoid complications from in situ reduction of Pd(II) sources (e.g., PdCl₂(PPh₃)₂), which can sometimes promote homocoupling.
-
Change the Ligand: While triphenylphosphine (PPh₃) is common, it is a strong donor and can sometimes inhibit the reaction. [8]Switching to a ligand of lower donicity, such as triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) , can accelerate the transmetalation and reductive elimination steps of the Stille cycle, thereby favoring the desired product. [7][8]
Possible Cause 3: Slow Transmetalation Kinetics
Even with the right catalyst, the intrinsic rate of transmetalation between the organostannane and the palladium complex can be slow, allowing side reactions to compete.
Solution:
-
Add Copper(I) Iodide (CuI): The addition of catalytic (5-20 mol%) or stoichiometric CuI is a well-established method to dramatically accelerate Stille couplings. [1][5]It is thought to act as a co-catalyst, potentially undergoing transmetalation with the organostannane to form a more reactive organocuprate species.
-
Add Lithium Chloride (LiCl): When using less polar solvents like THF or dioxane, adding 2-3 equivalents of LiCl can enhance the rate. [3][9]The chloride ions can displace other ligands on the palladium center, making it more susceptible to transmetalation, and increase the overall polarity of the medium. [1][6]
Data Presentation: Effect of Conditions on Homocoupling
The following table summarizes literature-inspired data on the impact of various additives and ligands on a model Stille reaction between an aryl iodide and this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (Cross-Coupled) | Yield (Homocoupled) |
| 1 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | None | Toluene | 100 | 55% | 30% |
| 2 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | CuI (10%) | Toluene | 80 | 85% | 5% |
| 3 | Pd₂(dba)₃ (2%) | AsPh₃ (8%) | None | Toluene | 80 | 92% | <2% |
| 4 | Pd(PPh₃)₄ (5%) | - | None | THF | 65 | 60% | 25% |
| 5 | Pd(PPh₃)₄ (5%) | - | LiCl (3 eq) | THF | 65 | 88% | <5% |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Standard Protocol (Prone to Homocoupling)
-
To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.1 eq), and Pd(PPh₃)₄ (5 mol%).
-
Place the flask under a nitrogen atmosphere.
-
Add toluene (not rigorously degassed) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool to room temperature and analyze the product mixture.
Optimized Protocol (To Minimize Homocoupling)
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the aryl iodide (1.0 eq), this compound (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and triphenylarsine (AsPh₃, 6 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add freshly distilled and degassed (via three freeze-pump-thaw cycles) toluene via cannula.
-
Heat the reaction mixture to 80 °C under a positive pressure of Argon and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To facilitate workup and removal of tin byproducts, the crude mixture can be treated with a saturated aqueous solution of potassium fluoride (KF). [3][11]
Reaction Pathway Visualization
The following diagram illustrates the desired Stille catalytic cycle in competition with the homocoupling side reaction pathway.
Caption: Competing Stille cross-coupling and homocoupling catalytic cycles.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stille Coupling Reactions
Welcome to the technical support center for Stille coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Stille coupling?
A1: The most prevalent side reactions in Stille coupling are protodestannylation and homocoupling of the organostannane reagent.[1][2][3] Protodestannylation results in the replacement of the stannyl group with a hydrogen atom, leading to a non-coupled byproduct. Homocoupling involves the dimerization of the organostannane reagent to form an R²-R² species.[2]
Q2: What causes protodestannylation?
A2: Protodestannylation is primarily caused by the presence of acidic protons in the reaction mixture, which can cleave the carbon-tin bond of the organostannane. Sources of acidic protons can include moisture, acidic impurities in reagents or solvents, or the generation of acidic byproducts during the reaction. The reaction is essentially an electrophilic cleavage of the Sn-C bond.
Q3: How does homocoupling occur?
A3: Homocoupling of the organostannane can occur through two primary mechanisms. One pathway involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination.[2] A second pathway involves a radical process initiated by the Pd(0) catalyst.[2]
Q4: Can the choice of palladium catalyst influence the extent of side reactions?
A4: Yes, the choice of the palladium catalyst and its ligands significantly impacts the prevalence of side reactions. Different catalyst systems exhibit varying levels of reactivity and propensity for side reactions like homocoupling. For instance, in certain systems, the yield of homocoupling byproduct was found to be strongly dependent on the Pd catalyst used, with Pd(PPh₃)₂Cl₂ leading to higher amounts of homocoupling compared to Pd₂(dba)₃/P(o-tolyl)₃ or Pd(PPh₃)₄.
Q5: What is the "copper effect" in Stille coupling?
A5: The "copper effect" refers to the rate acceleration observed upon the addition of copper(I) salts, such as CuI, to the reaction mixture.[2] In polar solvents, it is believed that copper transmetalates with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium catalyst. In ethereal solvents, copper can facilitate the removal of phosphine ligands, thereby activating the palladium center.[2] The synergistic effect of copper(I) salts and fluoride ions can significantly enhance reaction efficiency.[4]
Q6: What is the role of fluoride additives like cesium fluoride (CsF)?
A6: Fluoride ions have a multifaceted role in Stille coupling reactions.[5][6] They can promote the rate-determining transmetalation step by forming a more reactive palladium-fluoride complex.[5][6] Fluoride can also activate the organotin reagent by forming a hypervalent tin species, which is believed to undergo transmetalation more rapidly.[7] Additionally, fluoride ions can act as scavengers for tin byproducts, simplifying their removal during workup.[2] However, an excess of fluoride can lead to the formation of unreactive anionic stannates, so the concentration needs to be optimized.[5][6]
Troubleshooting Guides
Issue 1: High Levels of Protodestannylation Product Observed
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of moisture or acidic impurities | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system. Reagents should be purified to remove any acidic impurities. |
| Generation of acidic byproducts | The addition of a non-nucleophilic base can help to neutralize any in-situ generated acids. Proton sponges are a good option as they are sterically hindered and less likely to interfere with the catalyst. |
| Sub-optimal reaction temperature | Lowering the reaction temperature can sometimes disfavor the protodestannylation pathway relative to the desired coupling reaction.[8] |
| Inappropriate solvent | The choice of solvent can influence the rate of protodestannylation. Less polar, aprotic solvents are generally preferred. |
Issue 2: Significant Formation of Homocoupling Byproducts
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Palladium Catalyst/Ligand | The choice of catalyst and ligand is crucial. Electron-rich and sterically hindered phosphine ligands can accelerate the desired cross-coupling pathway and suppress homocoupling.[9] Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, XPhos) to find the optimal combination for your specific substrates. |
| High Reaction Temperature | Elevated temperatures can sometimes promote homocoupling. Running the reaction at the lowest effective temperature can help minimize this side reaction. |
| Slow Transmetalation Step | If the transmetalation step is slow, it can allow more time for side reactions to occur. The addition of additives like CuI or fluoride salts can accelerate transmetalation and thus reduce the relative amount of homocoupling.[2][4] |
| Incorrect Stoichiometry | Ensure the stoichiometry of the organostannane to the organic halide is optimized. A slight excess of the organostannane is common, but a large excess may increase the likelihood of homocoupling. |
Data on the Impact of Reaction Parameters on Side Reactions
Table 1: Influence of Palladium Catalyst on Homocoupling Side Product Formation
| Catalyst System | Homocoupling Byproduct Yield (%) |
| Pd(PPh₃)₂Cl₂ | ~33 |
| Pd₂(dba)₃/P(o-tolyl)₃ | ~11 |
| Pd(PPh₃)₄ | ~6 |
Data synthesized from a study on a specific diketopyrrolopyrrole (DPP)-based system.
Table 2: General Effect of Additives on Stille Coupling
| Additive | Primary Role | Impact on Side Reactions |
| Copper(I) Iodide (CuI) | Accelerates the rate of transmetalation.[2] | By speeding up the desired reaction pathway, it can reduce the relative contribution of side reactions. |
| Cesium Fluoride (CsF) | Promotes transmetalation and reductive elimination; scavenges tin byproducts.[2][5][6] | Can suppress side reactions by accelerating the main catalytic cycle. Optimization of concentration is key to avoid formation of unreactive stannates.[5][6] |
| Lithium Chloride (LiCl) | Can accelerate the rate of transmetalation, particularly in less polar solvents.[2] | By promoting the desired coupling, it can indirectly minimize the impact of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Destannylation Side Reactions in Stille Coupling
This protocol provides a set of general guidelines to minimize both protodestannylation and homocoupling.
Materials:
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Organic halide
-
Organostannane
-
Additives (e.g., CuI, CsF) (optional, but recommended)
-
Anhydrous, non-nucleophilic base (e.g., proton sponge) (optional)
Procedure:
-
Preparation of Glassware: All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent and Solvent Preparation: Use freshly purified or commercially available anhydrous, degassed solvents. Ensure all reagents are of high purity and free from acidic impurities.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if using a pre-catalyst like Pd₂(dba)₃), and any solid additives (e.g., CuI, CsF).
-
Add the organic halide and the organostannane to the flask.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
If necessary, add the anhydrous, non-nucleophilic base.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. To remove tin byproducts, a common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir for at least one hour before proceeding with the standard aqueous workup and extraction.[1] Alternatively, the reaction mixture can be filtered through a plug of silica gel treated with triethylamine.[1]
-
Purification: The crude product is then purified by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the main Stille coupling cycle and the interfering destannylation pathways.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 5. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stille Coupling with Ethyl 4-(tributylstannyl)benzoate
Welcome to the technical support center for the Stille coupling reaction, with a specific focus on improving yields when using Ethyl 4-(tributylstannyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[1]
Q2: Why am I observing low yields with this compound?
Low yields in Stille couplings involving this compound can be attributed to several factors. As an electron-deficient organostannane, the transmetalation step can be sluggish.[2] Common issues include:
-
Inefficient catalyst system (palladium source and ligand).
-
Suboptimal reaction temperature and time.
-
Presence of oxygen or moisture in the reaction.
-
Side reactions such as homocoupling of the organostannane.[1]
-
Improper purification methods leading to product loss.
Q3: What are the most common side reactions in this Stille coupling?
The most prevalent side reaction is the homocoupling of the organostannane to form diethyl 4,4'-biphenyldicarboxylate.[1] This can be minimized by using an appropriate palladium catalyst and ensuring the reaction is carried out under an inert atmosphere. Another potential side reaction is the premature cleavage of the tributyltin group, especially at elevated temperatures.
Q4: How can I effectively remove the tributyltin byproducts from my reaction mixture?
Tributyltin halides (Bu₃SnX) are common byproducts and can be challenging to remove due to their nonpolar nature.[3] Several methods can be employed for their removal:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproduct as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[3]
-
Column Chromatography with Triethylamine: Running a flash column with silica gel treated with a small percentage of triethylamine in the eluent can effectively separate the product from the tin residues.[3]
-
DBU/Iodine Treatment: Addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) followed by iodine can convert the tin byproducts into less soluble species that can be removed by filtration or chromatography.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Stille coupling of this compound.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data for the Stille coupling of this compound with various aryl bromides. These are illustrative examples, and optimal conditions may vary depending on the specific substrate.
Table 1: Effect of Palladium Catalyst and Ligand
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 110 | 12 | 85 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 110 | 10 | 92 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 70 |
| 5 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | 100 | 14 | 82 |
| 6 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | DMF | 100 | 12 | 88 |
Table 2: Effect of Solvent and Temperature
| Entry | Aryl Bromide | Pd Source/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobromobenzene | Pd₂(dba)₃/AsPh₃ | Toluene | 110 | 12 | 78 |
| 2 | 4-Chlorobromobenzene | Pd₂(dba)₃/AsPh₃ | Dioxane | 100 | 12 | 85 |
| 3 | 4-Chlorobromobenzene | Pd₂(dba)₃/AsPh₃ | DMF | 100 | 10 | 90 |
| 4 | 4-Nitrobromobenzene | Pd₂(dba)₃/AsPh₃ | Toluene | 90 | 18 | 65 |
| 5 | 4-Nitrobromobenzene | Pd₂(dba)₃/AsPh₃ | Dioxane | 90 | 16 | 75 |
| 6 | 4-Nitrobromobenzene | Pd₂(dba)₃/AsPh₃ | DMF | 90 | 14 | 85 |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., AsPh₃, 10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous KF solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add this compound via syringe.
-
Add the anhydrous, degassed solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for 30 minutes during each wash to facilitate the precipitation of tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
References
Technical Support Center: Reactivity of Ethyl 4-(tributylstannyl)benzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ethyl 4-(tributylstannyl)benzoate in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guides and FAQs
Q1: My Stille coupling reaction with this compound is sluggish and results in low yields. What is the most common cause and solution?
A: A slow reaction or low yield is the most frequently encountered issue in Stille cross-coupling. The rate-determining step is often the transmetalation of the organic group from the organostannane to the palladium catalyst.[1][2] To overcome this, the addition of copper(I) salts, particularly copper(I) iodide (CuI), is a widely adopted and effective strategy. CuI can increase the reaction rate by over 100-fold.[3]
The proposed roles for Cu(I) salts are twofold:
-
In polar solvents (like DMF): CuI can undergo transmetalation with the organostannane to form a more reactive organocopper intermediate, which then more rapidly transmetalates with the palladium complex.[4]
-
In ethereal solvents (like dioxane): CuI can act as a scavenger for free phosphine ligands in the solution.[4] Excess phosphine ligands can inhibit the reaction, and their removal helps to activate the palladium center.[3]
Q2: I've added CuI, but the reaction is still not optimal, especially with challenging substrates. Are there other additives I can use?
A: Yes, for particularly difficult couplings, a synergistic combination of additives is often employed. The most effective combination is typically Copper(I) Iodide (CuI) used in conjunction with a fluoride salt, such as Cesium Fluoride (CsF) .[4][5]
-
Role of Cesium Fluoride (CsF): The fluoride ion coordinates to the tin atom in this compound, forming a hypervalent, more nucleophilic tin species.[3] This "activated" organostannane undergoes transmetalation more readily. Additionally, CsF aids in the removal of the tributyltin halide byproduct by precipitating it as the insoluble and less toxic polymeric Bu3SnF, which simplifies purification.[4][6]
The combination of CuI and CsF has proven effective for sterically hindered and electronically challenging substrates where other methods fail.[4][5]
Q3: What is the function of Lithium Chloride (LiCl) as an additive in Stille reactions?
A: Lithium chloride (LiCl) is another common additive used to enhance reaction rates.[7] Its primary role is believed to be the acceleration of the transmetalation step.[1] It can achieve this by increasing the polarity of the solvent or by preventing the dissociation of the halide ligand from the palladium complex, thereby promoting a more efficient catalytic cycle.[1][7] It is particularly useful in reactions involving vinyl triflates.
Q4: My main side product is the homocoupling of my organostannane reagent. How can I minimize this?
A: Homocoupling of the organostannane (R-Sn -> R-R) is a common side reaction.[1] This issue often arises when the desired cross-coupling is slow, allowing side reactions to become more prominent. By using additives like CuI to significantly accelerate the primary catalytic cycle, you can often outcompete the homocoupling pathway.[1] Ensuring the palladium catalyst is in its active Pd(0) state and that reaction conditions are optimized (temperature, solvent) will also help minimize this side reaction.
Q5: Aside from additives, what is the most critical parameter to consider for optimizing the reactivity of this compound?
A: The choice of palladium ligand is paramount. While not an "additive" in the same sense as a salt, the ligand's properties dictate the behavior of the catalyst. Sterically hindered and electron-rich phosphine ligands are known to accelerate the key steps of oxidative addition and reductive elimination.[3][8] While triphenylphosphine (PPh3) is common, more advanced and bulky ligands, such as those developed by Buchwald, can offer superior performance, especially for less reactive coupling partners like aryl chlorides.[8] Triphenylarsine (AsPh3) in combination with CuI has also been shown to be effective in certain cases.[3]
Data Presentation: Effect of Additives on Reaction Yield
The following table summarizes quantitative data from studies on Stille coupling, demonstrating the impact of various additives on product yield.
| Coupling Partners | Catalyst System | Additive(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Aryl Iodide + Vinylstannane | Pd(PPh₃)₄ | None | DMF | 25 | 24 | <5 | [4] |
| Aryl Iodide + Vinylstannane | Pd(PPh₃)₄ | CuI | DMF | 25 | 3 | 80 | [4] |
| Aryl Iodide + Vinylstannane | Pd(PPh₃)₄ | CsF | DMF | 25 | 24 | 10 | [4] |
| Aryl Iodide + Vinylstannane | Pd(PPh₃)₄ | CuI, CsF | DMF | 25 | 3 | 98 | [4] |
| Aryl Bromide + this compound | PdCl₂(PtBu₃)₂ | None | Dioxane | 80 | 16 | 25 | [4] |
| Aryl Bromide + this compound | PdCl₂(PtBu₃)₂ | CuI, CsF | Dioxane | 80 | 16 | 95 | [4] |
Visualized Mechanisms and Workflows
Caption: The Stille catalytic cycle, highlighting the rate-limiting transmetalation step where additives exert their effect.
Experimental Protocols
General Protocol for CuI/CsF-Promoted Stille Coupling
This protocol is a representative example for the coupling of an aryl halide with this compound.
Caption: A typical experimental workflow for performing a CuI/CsF-promoted Stille cross-coupling reaction.
Detailed Steps:
-
Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.0-1.2 equivalents), Cesium Fluoride (CsF, 2.0 equivalents), and Copper(I) Iodide (CuI, 1.0-1.2 equivalents).
-
Solvent Addition: The flask is sealed with a septum, and anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane) is added via syringe.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by three cycles of the "freeze-pump-thaw" method or by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added to the flask under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C or higher, depending on the reactivity of the halide) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate. To remove the tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride (KF) and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 5. [PDF] Significant enhancement of the Stille reaction with a new combination of reagents-copper(I) iodide with cesium fluoride. | Semantic Scholar [semanticscholar.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation in Stille coupling and prevention
Welcome to the technical support center for Stille coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their experiments, with a focus on preventing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction is sluggish or not proceeding to completion. What are the common causes related to the catalyst?
A1: A sluggish or incomplete Stille coupling reaction is often linked to the deactivation of the palladium catalyst. The primary causes include:
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, commonly observed as a black precipitate. This is often promoted by high temperatures or the absence of stabilizing ligands.
-
Ligand Dissociation: The phosphine ligands that stabilize the Pd(0) center can dissociate, leaving the metal prone to aggregation. Substrates with coordinating heteroatoms can sometimes displace the phosphine ligand, forming catalytically dormant palladium complexes.[1]
-
Oxidation of the Catalyst: Although organotin reagents are generally stable to air and moisture, the Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive Pd(II) species. This is why maintaining an inert atmosphere is crucial.
-
Slow Transmetalation: The transmetalation step is often the rate-determining step in the catalytic cycle.[2][3] If this step is too slow, side reactions and catalyst decomposition can occur.
Q2: I observe the formation of a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, inactive palladium nanoparticles. Its formation signifies catalyst decomposition. To prevent this:
-
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or Verkade's proazaphosphatranes can stabilize the monoligated palladium complex, which is the active catalytic species, and prevent aggregation.[4][5][6]
-
Add Stabilizing Agents: In some cases, additives like collidine have been shown to stabilize the active palladium complex and prevent the precipitation of palladium black.[6]
-
Control the Temperature: Avoid excessively high reaction temperatures, as they can accelerate catalyst decomposition.
-
Ensure an Inert Atmosphere: Oxygen can promote the degradation of the catalyst, leading to the formation of palladium black.
Q3: How can I improve the yield of my Stille coupling reaction, especially with challenging substrates like aryl chlorides?
A3: Coupling of less reactive electrophiles like aryl chlorides requires a more active and stable catalytic system. Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or Buchwald-type biarylphosphine ligands. These ligands promote the oxidative addition of the aryl chloride to the palladium center and stabilize the active catalyst.[5][6]
-
Use of Additives:
-
Copper(I) Iodide (CuI): CuI can act as a co-catalyst, accelerating the transmetalation step. It is believed to function by scavenging free phosphine ligands that can inhibit the reaction or by undergoing transmetalation with the organostannane to form a more reactive organocuprate species.[7][8]
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction, particularly when using triflates as electrophiles. It is thought to stabilize the transition state of the oxidative addition or increase the polarity of the solvent to facilitate the dissociation of the leaving group.[2][7]
-
Cesium Fluoride (CsF): When using aryl chlorides, CsF can be used to activate the organotin reagent.[5]
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and catalyst stability. While solvents like THF, dioxane, and toluene are common, for certain substrates, more polar solvents like DMF or NMP might be beneficial, potentially reducing the need for salt additives.[2][9]
Q4: What is the role of an inert atmosphere in Stille coupling and what is the best practice for setting it up?
A4: An inert atmosphere (typically nitrogen or argon) is crucial to prevent the oxidation of the sensitive Pd(0) catalyst by atmospheric oxygen, which would lead to its deactivation.
Best Practice for Setting up an Inert Atmosphere:
A detailed protocol for setting up a reaction under an inert atmosphere using a balloon is provided in the "Experimental Protocols" section. The key steps involve:
-
Drying the glassware thoroughly.
-
Assembling the apparatus while hot and flushing it with an inert gas.
-
Using degassed solvents.
-
Transferring reagents via syringe under a positive pressure of the inert gas.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst (Pd(II) precursor not reduced to Pd(0)).2. Catalyst deactivated by oxygen.3. Highly unreactive aryl halide (e.g., electron-rich chloride).4. Impurities in starting materials or solvent. | 1. If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction. The use of Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.[2][7]2. Improve the inert atmosphere technique. Ensure solvents are properly degassed and all transfers are done under positive inert gas pressure.3. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands). Consider using additives like CsF.[6]4. Purify starting materials and ensure solvents are anhydrous and free of peroxides. |
| Formation of black precipitate (Palladium black) | 1. Catalyst aggregation due to ligand dissociation.2. High reaction temperature.3. Presence of oxygen. | 1. Use more sterically demanding and electron-donating phosphine ligands to stabilize the Pd(0) center.[4][5]2. Lower the reaction temperature if possible.3. Improve degassing and inert atmosphere techniques. Consider adding a stabilizing agent like collidine.[6] |
| Significant homocoupling of the organostannane | 1. This is a common side reaction in Stille coupling.[10]2. Can be promoted by the presence of oxygen or reaction with the Pd(II) precatalyst.[10] | 1. Ensure a strictly oxygen-free environment.2. Use a Pd(0) catalyst source directly or ensure complete reduction of the Pd(II) precatalyst before the organostannane is consumed in side reactions.3. The addition of CuI can sometimes suppress homocoupling by accelerating the desired cross-coupling reaction.[7] |
| Dehalogenation of the aryl halide starting material | Reductive elimination from an intermediate palladium-hydride species is too slow, leading to side reactions. | 1. Change the solvent. Dehalogenation has been observed to be more prevalent in solvents like dioxane and DMF compared to toluene.2. Use a bulkier ligand (e.g., dppf) to accelerate the reductive elimination step.3. Consider using a microwave reactor to potentially improve reaction kinetics and minimize side reactions. |
| Reaction works on a small scale but fails on scale-up | Heat and mass transfer issues can become significant on a larger scale, leading to localized overheating and catalyst decomposition. | 1. Ensure efficient stirring to maintain a homogeneous reaction mixture and temperature.2. Consider slower addition of reagents on a larger scale to better control the reaction exotherm.3. Re-optimize reaction temperature and time for the larger scale. |
Data Presentation
Table 1: Effect of Ligands on the Stille Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Organostannane | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Vinyltributyltin | P(t-Bu)₃ | 1.5 | 110 | 12 | 97 | [5][6] |
| 2 | 4-Chloroanisole | Phenyltributyltin | XPhos | 2 | 100 | 18 | 95 | [2] |
| 3 | 2-Chloropyridine | 2-Thienyltributyltin | SPhos | 1.5 | 100 | 16 | 92 | [4] |
Table 2: Influence of Additives on Stille Coupling Reactions
| Entry | Electrophile | Organostannane | Ligand | Additive (equiv.) | Temp (°C) | Relative Rate Enhancement | Reference |
| 1 | Aryl Iodide | Vinyltributyltin | PPh₃ | None | 50 | 1 | [7] |
| 2 | Aryl Iodide | Vinyltributyltin | PPh₃ | CuI (1) | 50 | >100 | [7] |
| 3 | Aryl Triflate | Phenyltributyltin | AsPh₃ | None | 60 | 1 | [2] |
| 4 | Aryl Triflate | Phenyltributyltin | AsPh₃ | LiCl (3) | 60 | Significant | [2] |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with Catalyst Stabilization
This protocol incorporates best practices for preventing catalyst deactivation.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 3.5 mol%)
-
Additive (e.g., CuI, 10 mol% or LiCl, 3.0 equiv., if required)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, ~5 mL)
Procedure:
-
Inert Atmosphere Setup:
-
Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Maintain a positive pressure of inert gas throughout the experiment using a balloon or a Schlenk line.[1]
-
-
Reagent Addition:
-
To the cooled flask, add the palladium catalyst, the phosphine ligand, and any solid additives (e.g., CuI, LiCl).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide and the degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the organostannane neat or as a solution in degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter the crude mixture through a plug of silica gel.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of a Buchwald-type Ligand (XPhos)
The synthesis of bulky, electron-rich phosphine ligands is a key strategy for robust Stille couplings.
Materials:
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
This ligand is commercially available, but its synthesis generally involves the coupling of 2-bromobiphenyl derivatives with a phosphine source, followed by functionalization. For detailed synthetic procedures, refer to the original literature from the Buchwald group.[4]
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: The catalytic cycle of the Stille coupling reaction.
Major Pathways of Catalyst Deactivation
Caption: Key pathways leading to palladium catalyst deactivation.
Troubleshooting Workflow for Stille Coupling
Caption: A logical workflow for troubleshooting common Stille coupling issues.
References
- 1. datapdf.com [datapdf.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. idus.us.es [idus.us.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analysis of Crude Reaction Mixtures from Stille Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing crude reaction mixtures from Palladium-catalyzed Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to analyze my crude Stille coupling reaction mixture?
The first step is typically to monitor the reaction's progress and completion using Thin Layer Chromatography (TLC).[1][2] Once the reaction is deemed complete, a proper work-up is necessary to remove a significant portion of the catalyst and toxic organotin byproducts before more detailed analysis.[3][4] Subsequent analysis is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the product structure and assess the purity of the crude material.[5][6]
Q2: My TLC plate shows multiple spots. How do I identify the product, starting materials, and byproducts?
To effectively interpret your TLC plate, you should spot the crude reaction mixture alongside the starting materials (the organostannane and the organic electrophile) as controls.[7]
-
Starting Materials: The spots corresponding to your starting materials should diminish or disappear if the reaction has gone to completion.[7]
-
Product: A new spot, which represents your coupled product, should appear.[7] The polarity of the product will determine its retention factor (Rf) relative to the starting materials.
-
Byproducts: Other spots may correspond to byproducts. A common side reaction is the homocoupling of the organostannane reagent.[3][8] Tin byproducts (e.g., Bu3SnX) are often difficult to visualize on TLC without specific stains but can contribute to streaking.[9]
Q3: I'm having trouble with my TLC analysis; the spots are streaking or elongated. What could be the cause?
Streaking or elongated spots on a TLC plate can be caused by several factors:
-
Sample Overloading: The sample applied to the plate is too concentrated. Try diluting the sample before spotting it on the plate.[9]
-
Acidic or Basic Compounds: If your compounds have acidic or basic functional groups, they can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, 0.1–2.0%) to the mobile phase can resolve this issue.[2][9]
-
Highly Polar Compounds: Very polar compounds may streak on standard silica plates. Using a reverse-phase TLC plate (like C18) might be a better option.[9]
-
Insoluble Material: If the crude mixture is not fully dissolved in the spotting solvent, it can lead to streaking at the baseline.
Q4: How can I remove the organotin byproducts from my reaction mixture? These seem to be complicating my analysis.
Organotin reagents and their byproducts are notoriously toxic and can be challenging to remove.[4][8] Several work-up methods are commonly employed:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin as a fluoride salt, which can then be filtered off.[3][4]
-
Silica Gel Filtration: Filtering the crude mixture through a plug of silica gel, often treated with triethylamine (~2-5%) in the eluent, can effectively remove Bu3SnX byproducts.[3][4]
-
Chromatography: Standard flash column chromatography is a common method for purifying the final product away from tin residues and other impurities.[1][10]
Q5: My NMR spectrum of the crude product is very complex. How can I identify the desired product signals?
Analyzing a crude NMR spectrum requires a systematic approach:
-
Identify Solvent and Impurity Peaks: First, identify signals from the deuterated solvent, residual protic solvents (e.g., ethyl acetate, hexanes), and grease.
-
Compare with Starting Materials: If available, compare the crude spectrum with the NMR spectra of your starting materials to identify unreacted components.
-
Look for Characteristic Product Peaks: Focus on identifying key signals unique to your expected product. For example, look for new aromatic couplings or the disappearance of a vinyl proton from the stannane. The integration of these peaks can give a rough estimate of the yield.
-
Identify Tin Byproduct Signals: Tributyltin byproducts will show characteristic broad signals in the aliphatic region (approx. 0.8-1.6 ppm).[11] The presence of tin can also result in satellite peaks flanking other signals due to coupling with tin isotopes.
Q6: What is the most common side reaction in a Stille coupling, and how can I detect it?
The most prevalent side reaction is the homocoupling of the organostannane reagent (R-SnR'3) to form an R-R dimer.[3][8] This byproduct can be detected by mass spectrometry, as it will have a distinct molecular weight. It may also be visible as a separate spot on a TLC plate. This side reaction can sometimes be minimized by carefully controlling reaction conditions and ensuring the purity of the palladium catalyst and reagents.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and analysis.
| Problem | Potential Cause | Suggested Solution | Analytical Observation |
| Low or No Product Formation | Inactive Catalyst | Use a fresh source of palladium catalyst or pre-activate it. | TLC shows only starting materials. MS confirms the absence of the product's molecular ion. |
| Poorly Reactive Electrophile | Organic chlorides are often less reactive than bromides or iodides.[12] Consider switching to a more reactive halide or using harsher reaction conditions (higher temperature, different ligand).[13] | TLC shows a high proportion of unreacted electrophile. | |
| Impure Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous and degassed where necessary.[1] | Unexplained side products in NMR/MS. Inconsistent results between batches. | |
| Ligand Inhibition | Excess phosphine ligand can sometimes inhibit the rate-limiting transmetalation step.[14] | Reaction stalls before completion. | |
| Presence of Homocoupled Product | Side reaction of the organostannane.[8] | This can occur through reaction with the Pd(II) precatalyst or via a radical process.[8] Ensure proper inert atmosphere and catalyst quality. | A spot on TLC and a corresponding molecular ion in MS for the R-R dimer. |
| Difficulty Removing Tin Byproducts | Ineffective Work-up | Use a KF wash or filter through a triethylamine-treated silica plug.[3] For stubborn cases, multiple purification steps may be needed. | Broad, messy signals in the aliphatic region of the ¹H NMR spectrum. |
| Product Decomposition | Harsh Reaction Conditions | The Stille reaction is known for its mild conditions, but some substrates may be sensitive.[3][4] Try lowering the temperature or reducing the reaction time. | Multiple unknown spots on TLC, potentially streaking. Complex MS with fragmentation patterns not corresponding to expected products. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot dilute solutions of your organic halide (starting material 1), organostannane (starting material 2), a co-spot of both starting materials, and the crude reaction mixture on the line.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the pencil line.[7] Cover the chamber.
-
Visualize: Once the solvent front has moved up the plate (to about 1 cm from the top), remove the plate and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp.[2] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Analysis: Compare the spots from the reaction mixture to the starting material lanes to assess the consumption of reactants and the formation of new products.[2][7]
Protocol 2: General Work-up Procedure with Potassium Fluoride (KF)
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of KF. Shake vigorously for a few minutes. A precipitate of tin fluoride should form.
-
Filter: Filter the entire mixture through a pad of Celite to remove the precipitated tin salts. Wash the Celite pad with more of the organic solvent.
-
Separate and Dry: Collect the filtrate and transfer it back to the separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with brine, then dry it over an anhydrous salt like Na2SO4 or MgSO4.
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further analyzed or purified.[3]
Protocol 3: Sample Preparation for NMR and MS Analysis
-
NMR Sample Prep: Take a small aliquot (a few milligrams) of the crude product after the work-up procedure. Dissolve it in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
MS Sample Prep (ESI-MS): Prepare a dilute solution of the crude product in a solvent suitable for mass spectrometry, such as methanol or acetonitrile. The concentration should be low (in the µg/mL to ng/mL range). The solution can then be directly infused into the electrospray ionization (ESI) source.[15][16]
-
MS Sample Prep (GC/MS): The crude product must be volatile and thermally stable for GC/MS analysis. Prepare a dilute solution in a volatile solvent (e.g., dichloromethane or hexanes). The sample is then injected into the gas chromatograph.[17]
Visualizations
Experimental and Analytical Workflow
References
- 1. rsc.org [rsc.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. Stille Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicreactions.org [organicreactions.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. The mechanism of the Stille reaction investigated by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quenching Stille Reactions and Managing Organostannane Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stille cross-coupling reactions. The focus is on effective quenching methods and the removal of toxic organostannane byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching a Stille reaction and removing organotin byproducts?
A1: The most prevalent and effective methods involve the precipitation of organotin species, followed by filtration or chromatographic separation. Key methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the reaction mixture is washed with an aqueous solution of KF. The fluoride ions react with the organotin byproducts (e.g., Bu₃SnX) to form insoluble and easily filterable organotin fluorides.[1][2]
-
Silica Gel Chromatography with Triethylamine (Et₃N): Passing the crude reaction mixture through a silica gel plug or column pre-treated with a solvent system containing triethylamine (typically 2-5%) is an effective way to remove organotin residues.[2][3]
-
Treatment with DBU and Iodine: A less common but effective method involves treating the reaction mixture with 1,8-diazabicyclo[7.5.0]undec-7-ene (DBU) followed by iodine. This converts organotin species into compounds that can be readily removed by silica gel chromatography.
-
Potassium Carbonate (K₂CO₃) on Silica Gel: Using a stationary phase of silica gel mixed with powdered anhydrous potassium carbonate (around 10% w/w) for chromatography can effectively remove organotin impurities.
Q2: How do I choose the best quenching method for my specific reaction?
A2: The choice of quenching method depends on several factors, including the scale of your reaction, the polarity of your product, and the nature of the organostannane reagent used.
-
For small-scale reactions, a simple aqueous KF wash followed by extraction is often sufficient.
-
For larger-scale reactions or when very low levels of tin are required, column chromatography using silica gel with triethylamine or potassium carbonate is recommended.
-
If your product is sensitive to aqueous conditions, a non-aqueous workup followed by specialized chromatography might be necessary.
Q3: I performed a KF wash, but I see a white precipitate at the organic/aqueous interface. What is it and how do I handle it?
A3: The white precipitate is the insoluble organotin fluoride (e.g., Bu₃SnF).[2] Its formation is the desired outcome of the KF wash. To handle this, you can filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before proceeding with the separation of the aqueous and organic layers.[2]
Q4: Can I use other fluoride sources besides KF?
A4: Yes, other fluoride sources like cesium fluoride (CsF) can also be used. Stille himself demonstrated that CsF could be used to remove approximately 80% of tin waste by filtration.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent organotin contamination after KF wash. | Incomplete reaction of the organotin species with KF. Insufficient stirring or contact time. | Increase the concentration of the KF solution (a saturated solution is recommended).[3] Vigorously stir the biphasic mixture for at least one hour to ensure complete reaction.[4] For stubborn cases, consider a second KF wash. |
| Product loss during silica gel chromatography. | The product may be adsorbing to the silica gel, especially if it is basic. | Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 2-5% Et₃N in hexanes/ethyl acetate).[2][3] This deactivates the acidic sites on the silica gel, preventing product adsorption. |
| Difficulty separating the product from organotin byproducts by chromatography. | The polarity of the product and the organotin byproducts are too similar. | Consider converting the organotin byproducts to a more polar or non-polar species. For example, treatment with NaOH can create the more polar Bu₃SnOH, while treatment with AlMe₃ can generate the non-polar Bu₃SnMe.[2] |
| Reaction does not go to completion, leaving unreacted organostannane. | Inefficient catalytic cycle or catalyst decomposition. | Additives like copper(I) salts can accelerate the transmetalation step and improve reaction efficiency. Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation. |
| Homocoupling of the organostannane reagent is observed. | This is a common side reaction in Stille coupling. | Optimize the reaction conditions, such as temperature and catalyst loading. The choice of palladium ligand can also influence the extent of homocoupling. |
Quantitative Data on Organotin Removal
The efficiency of organotin removal can be significant, with several methods capable of reducing tin content to parts-per-million (ppm) levels.
| Method | Reported Tin Removal Efficiency | Reference |
| Potassium Fluoride (KF) on Silica Gel | Can reduce organotin impurities to < 30 ppm. | [4] |
| Potassium Carbonate (K₂CO₃) on Silica Gel | Can reduce organotin impurities to < 15 ppm. | [4] |
| Cesium Fluoride (CsF) Wash | Allows for ~80% of tin waste to be removed by filtration. | [1] |
| Catalytic Tin Protocol with Fluoride Workup | No detectable amounts of tin in the purified product as measured by ICP analysis. | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Quench
This protocol is a standard and effective method for removing tributyltin byproducts.
Materials:
-
Crude Stille reaction mixture
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Diatomaceous earth (Celite®)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Filter funnel and flask
Procedure:
-
Upon completion of the Stille reaction, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Add an equal volume of a saturated aqueous KF solution to the separatory funnel.
-
Shake the separatory funnel vigorously for at least 1 minute. A white precipitate of Bu₃SnF may form at the interface.[2]
-
Allow the layers to separate. If a significant amount of solid has formed, filter the entire mixture through a pad of Celite® to remove the precipitate.[2]
-
Separate the organic layer.
-
Wash the organic layer two more times with the saturated aqueous KF solution.[2]
-
Wash the organic layer once with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by column chromatography if necessary.
Protocol 2: Silica Gel Chromatography with Triethylamine
This method is particularly useful for compounds that are sensitive to aqueous workups or when very low tin levels are required.
Materials:
-
Crude Stille reaction mixture
-
Silica gel
-
Triethylamine (Et₃N)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in the desired eluent.
-
Add triethylamine to the eluent to a final concentration of 2-5% (v/v).
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column by running the eluent containing triethylamine through it until the eluent coming off the column is basic (can be checked with pH paper).
-
Concentrate the crude Stille reaction mixture and dissolve it in a minimal amount of the eluent.
-
Load the concentrated crude product onto the column.
-
Elute the column with the eluent containing triethylamine, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Workflow for Stille Reaction Quenching and Purification
Caption: Workflow for quenching and purifying Stille reaction products.
References
Validation & Comparative
A Comparative Guide to Stille and Suzuki Coupling for Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Among the myriad of cross-coupling reactions, the Stille and Suzuki couplings have emerged as powerful and versatile methods for the creation of biaryl and aryl-carbonyl moieties, which are prevalent in numerous bioactive compounds. This guide provides an objective comparison of the Stille and Suzuki coupling reactions for the synthesis of benzoates and related aryl ketones, supported by experimental data, detailed protocols, and a visual representation of their catalytic cycles.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR')₂) |
| Toxicity of Reagents | High (Organotins are toxic) | Low (Organoborons are generally non-toxic) |
| Stability of Reagents | Generally stable to air and moisture | Generally stable, though some can be sensitive |
| Byproducts | Toxic organotin halides | Non-toxic boronic acid derivatives |
| Reaction Conditions | Often requires anhydrous conditions | Tolerant of aqueous conditions |
| Functional Group Tolerance | Excellent | Good to Excellent |
| Substrate Scope | Broad | Broad |
Performance Comparison: Experimental Data
While direct comparative studies for the synthesis of the exact same benzoate derivatives are limited in publicly available literature, a study on the functionalization of diazocines provides a head-to-head comparison of yields for various substrates under optimized conditions for both reactions.[1][2][3] This data, along with findings from studies on the synthesis of aryl ketones (structurally analogous to benzoates), offers valuable insights into the relative performance of each method.
| Substrate (Aryl Bromide) | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Catalyst System |
| 4-Bromotoluene | 92 | 91 | Pd(OAc)₂ / XPhos[2] |
| 4-Bromoanisole | 90 | 95 | Pd(OAc)₂ / XPhos[1][2] |
| 1-Bromo-4-nitrobenzene | 89 | 80 | Pd(OAc)₂ / XPhos[1][2] |
| 1-Bromo-2-isopropylbenzene | 86 | 60 | Pd(OAc)₂ / XPhos[1] |
| 4-Bromobenzaldehyde | 85 | 59 | Pd(OAc)₂ / XPhos[1] |
| Methyl 4-bromobenzoate | 80 | 51 | Pd(OAc)₂ / XPhos[1] |
| 2-Bromothiophene | 94 | 66 | Pd(OAc)₂ / XPhos[1] |
| 3-Bromothiophene | 90 | 57 | Pd(OAc)₂ / XPhos[1] |
| 2-Bromofuran | 91 | 45 | Pd(OAc)₂ / XPhos[1] |
| 3-Bromofuran | 89 | 39 | Pd(OAc)₂ / XPhos[1] |
| 3-Bromopyridine | 91 | 63 | Pd(OAc)₂ / XPhos[1] |
Observations:
-
For simple aryl bromides, both Stille and Suzuki couplings provide excellent yields.[1][2]
-
The Suzuki coupling appears to be more sensitive to steric hindrance, as seen with the lower yield for 1-bromo-2-isopropylbenzene.[1]
-
The Stille coupling generally demonstrates superior performance for heteroaromatic substrates and those containing coordinating functional groups like aldehydes and esters in this specific study.[1]
Catalytic Cycles
The catalytic cycles for both the Stille and Suzuki couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycles of Stille and Suzuki couplings for benzoate synthesis.
Experimental Protocols
The following are generalized experimental protocols for the Stille and Suzuki couplings for the synthesis of aryl ketones, which can be adapted for benzoate synthesis.
Stille Coupling: General Procedure
This protocol is based on the palladium-catalyzed coupling of an acyl chloride with an organostannane.[4][5]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Acyl chloride (1.0 equiv)
-
Organostannane (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the palladium catalyst and ligand (if used).
-
Add the anhydrous solvent, followed by the acyl chloride and the organostannane.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite and wash with an organic solvent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling: General Procedure
This protocol describes the palladium-catalyzed coupling of an acyl chloride with an arylboronic acid.[6][7][8]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Acyl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flask under an inert atmosphere, add the palladium catalyst, ligand, arylboronic acid, and base.
-
Add the solvent(s).
-
Add the acyl chloride to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the specified time (typically 1-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Both the Stille and Suzuki couplings are highly effective methods for the synthesis of benzoates and related aryl ketones. The choice between the two often depends on several factors:
-
Toxicity and Environmental Impact: The Suzuki coupling is generally preferred due to the low toxicity of the organoboron reagents and byproducts, making it a "greener" alternative.[9]
-
Substrate Scope and Functional Group Tolerance: The Stille coupling may offer advantages for certain substrates, particularly those with coordinating heteroatoms, as suggested by the comparative data.[1] However, advancements in ligand development continue to expand the scope of the Suzuki coupling.
-
Availability of Starting Materials: The commercial availability and ease of synthesis of the required organostannane or organoboron reagent can also influence the decision.
For many applications, the Suzuki coupling has become the method of choice due to its favorable environmental profile. However, the Stille coupling remains a valuable tool in the synthetic chemist's arsenal, especially when dealing with challenging substrates where it may provide superior yields. Careful consideration of the specific synthetic target and reaction parameters is crucial for selecting the optimal coupling strategy.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of Ethyl 4-Arylbenzoates: Mechanistic Insights into Stille Coupling and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. This guide provides a comparative analysis of the Stille coupling reaction for the synthesis of ethyl 4-arylbenzoates, specifically focusing on the mechanistic aspects of using ethyl 4-(tributylstannyl)benzoate. We present a detailed comparison with two prominent alternatives, the Suzuki and Negishi couplings, supported by available experimental data to aid in the selection of the most suitable method for your synthetic needs.
At a Glance: Stille Coupling vs. Alternatives
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Yields |
| Stille Coupling | Organostannane (e.g., this compound) | Tolerant to a wide range of functional groups; stable and easy to handle reagents. | Toxicity of tin compounds; difficulty in removing tin byproducts. | 71-94% (for similar systems)[1] |
| Suzuki Coupling | Organoboron (e.g., Arylboronic acid) | Low toxicity of boron reagents; commercially available starting materials. | Can be sensitive to steric hindrance; sometimes requires stronger bases. | 77-95% (for similar systems)[1] |
| Negishi Coupling | Organozinc (e.g., Arylzinc halide) | High reactivity and functional group tolerance. | Air and moisture sensitivity of organozinc reagents. | Generally high, but can be substrate-dependent. |
The Heart of the Matter: The Stille Coupling Mechanism
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organotin reagent (R-SnBu₃) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Performance Data
While specific data for the Stille coupling of this compound is not extensively documented in comparative studies, we can draw valuable insights from reactions with structurally similar compounds. A study on the functionalization of diazocines provides a useful benchmark for comparing Stille and Suzuki couplings with various aryl bromides.[1]
| Aryl Bromide | Stille Coupling Yield (%)[1] | Suzuki Coupling Yield (%)[1] |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
These results suggest that for sterically unhindered substrates, both Stille and Suzuki couplings can provide excellent yields. However, the Suzuki coupling appears to be more sensitive to steric hindrance, as seen with 1-bromo-2-isopropylbenzene.[1] The Stille coupling, on the other hand, demonstrates high yields even with more sterically demanding and heterocyclic substrates.
In the Lab: Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Stille, Suzuki, and Negishi couplings for the synthesis of ethyl 4-arylbenzoates.
Stille Coupling Protocol
This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add this compound (1.0 equiv) and the aryl halide (1.1 equiv).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Add the anhydrous, degassed solvent.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki Coupling Protocol
This protocol describes a typical procedure for the coupling of an arylboronic acid with ethyl 4-bromobenzoate.
Materials:
-
Ethyl 4-bromobenzoate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., Toluene/water or Dioxane/water)
Procedure:
-
In a reaction vessel, combine ethyl 4-bromobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% XPhos).
-
Add the base (2.0 equiv).
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Negishi Coupling Protocol
This protocol outlines a general method for the coupling of an in situ generated arylzinc reagent with ethyl 4-iodobenzoate.
Materials:
-
Aryl bromide or iodide
-
Activated Zinc dust
-
Ethyl 4-iodobenzoate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos or XPhos)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Preparation of the Arylzinc Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc dust. To this, add a solution of the aryl bromide or iodide in the anhydrous solvent. The formation of the organozinc reagent can be initiated by gentle heating or the addition of a small amount of an activator like 1,2-dibromoethane.
-
Coupling Reaction: In a separate flask, dissolve ethyl 4-iodobenzoate (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the ligand (e.g., 4 mol% SPhos) in the anhydrous solvent.
-
To this solution, add the freshly prepared arylzinc reagent via cannula at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Visualizing the Workflow
A typical workflow for a cross-coupling reaction, from setup to product isolation, is depicted below.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion: Making the Right Choice
The choice between Stille, Suzuki, and Negishi couplings for the synthesis of ethyl 4-arylbenzoates depends on several factors.
-
Stille coupling offers robustness and functional group tolerance, making it a reliable choice for complex molecules, provided the toxicity and removal of tin byproducts are managed.
-
Suzuki coupling is an excellent, more environmentally benign alternative, particularly for less sterically hindered substrates, due to the low toxicity of boron reagents.
-
Negishi coupling provides a highly reactive option with broad functional group compatibility, but requires stringent anhydrous and anaerobic conditions due to the nature of the organozinc reagents.
By carefully considering the specific requirements of the target molecule, available starting materials, and laboratory capabilities, researchers can select the most appropriate cross-coupling strategy to achieve their synthetic goals efficiently and effectively.
References
A Comparative Kinetic Analysis of Stille and Suzuki Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling methodology is paramount for the efficient synthesis of complex molecules. This guide provides a comparative kinetic analysis of the Stille cross-coupling reaction, with a focus on aryl stannanes, and its prominent alternative, the Suzuki-Miyaura coupling. By presenting quantitative kinetic data and detailed experimental protocols, this document aims to facilitate an informed choice between these powerful synthetic tools.
The Stille reaction, a palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, is a versatile method for the formation of carbon-carbon bonds.[1] Its tolerance to a wide variety of functional groups has made it a valuable tool in organic synthesis.[2] However, concerns over the toxicity of organotin reagents have led to the widespread adoption of alternative methods, most notably the Suzuki-Miyaura coupling, which utilizes generally less toxic organoboron reagents.[3][4]
This guide delves into the kinetic aspects of the Stille reaction, offering a comparison with the Suzuki coupling to highlight the performance differences that can be critical in the context of drug development and process chemistry.
Comparative Kinetic Data
| Reaction | Catalyst | Ligand | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Stille: C₆Cl₂F₃I + PhCCSnBu₃ | [Pd(C₆Cl₂F₃)I(PPh₃)₂] | PPh₃ | THF | 50 | (See Note 1) | [5][6] |
| Suzuki: 4-bromotoluene + Phenylboronic acid | Pd(OAc)₂ | P1 Ligand (See Note 2) | Dioxane/Water | 80 | Initial Rate ≈ 1.5 x 10⁻⁵ M/s | [7] |
Note 1: The kinetic analysis in the cited study is complex due to multiple competing pathways. The authors provide detailed graphs of concentration versus time for reactants and intermediates, from which reaction rates can be derived. A simple rate constant is not provided due to the intricate nature of the reaction mechanism.[5][6] Note 2: P1 Ligand is a specific phosphine ligand used in the study. The initial rate was estimated from the provided kinetic profile.[7]
A study comparing Stille and Suzuki couplings for the functionalization of diazocines provides a qualitative comparison of reaction outcomes under specific conditions. For the coupling with 4-bromoanisole, the Stille reaction yielded 90% product, while the Suzuki reaction gave a 95% yield.[8] Conversely, for the coupling with 1-bromo-4-nitrobenzene, the Stille reaction provided an 89% yield compared to 80% for the Suzuki coupling.[8] These results highlight that the choice of optimal coupling partner can be substrate-dependent.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for the kinetic analysis of Stille and Suzuki cross-coupling reactions, based on methodologies described in the literature.
Kinetic Analysis of a Stille Cross-Coupling Reaction
This protocol is adapted from the principles outlined in the kinetic study by Pérez-Temprano et al.[5][6]
Objective: To determine the reaction rate by monitoring the concentration of reactants and products over time using an internal standard.
Materials:
-
Aryl halide (e.g., Ethyl 4-bromobenzoate)
-
Organostannane (e.g., Ethyl 4-(tributylstannyl)benzoate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Internal standard (a stable compound not involved in the reaction, with a distinct analytical signal)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organostannane, the internal standard, and the solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Initiation: In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent. Inject the catalyst solution into the reaction mixture to initiate the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of a solution of sodium thiosulfate or by cooling to a very low temperature).
-
Analysis: Analyze the quenched samples by GC or HPLC. The concentration of the reactants and the product at each time point is determined by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can provide information on the reaction order and the rate constant.
Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure based on common practices for monitoring Suzuki reactions.[9][10]
Objective: To monitor the progress of the reaction and determine the kinetic profile.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Organoboron reagent (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water mixture)
-
Reaction vessel (e.g., a round-bottom flask with a condenser)
-
Analytical technique for monitoring (e.g., TLC, GC, or HPLC)
Procedure:
-
Reactant Preparation: To a reaction vessel, add the aryl halide, the organoboron reagent, the base, and the solvent system.
-
Catalyst Preparation: In a separate container, pre-mix the palladium catalyst and the ligand in a small amount of the solvent.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction vessel.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature under an inert atmosphere. Monitor the reaction progress by periodically taking small samples and analyzing them by TLC, GC, or HPLC.
-
Kinetic Data Acquisition (for GC/HPLC): If a quantitative analysis is desired, an internal standard should be added at the beginning of the reaction. Aliquots are taken at specific time intervals, quenched, and analyzed to determine the concentration of reactants and products over time.
-
Data Analysis: The data is then plotted to generate a kinetic profile, from which the reaction rate and other kinetic parameters can be determined.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex series of events in a catalytic cycle or an experimental procedure can greatly aid in understanding. The following diagrams, created using the DOT language, illustrate the catalytic cycle of the Stille reaction and a general workflow for kinetic analysis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stille Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Biaryl Compounds: A Comparative Guide to Synthesis via Ethyl 4-(tributylstannyl)benzoate (Stille Coupling) vs. Organoboron Reagents (Suzuki Coupling)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, with this structural motif being present in numerous approved drugs and clinical candidates. The purity of these synthesized compounds is of paramount importance, as even trace amounts of residual catalysts or byproducts can have significant impacts on downstream biological assays and clinical outcomes. This guide provides a comprehensive comparison of two widely used methods for biaryl synthesis: the Stille coupling, utilizing organotin reagents like Ethyl 4-(tributylstannyl)benzoate, and the Suzuki coupling, which employs organoboron reagents. We will focus on the synthesis of Ethyl 4-phenylbenzoate as a model system to objectively compare the purity profiles, analytical methodologies, and purification challenges associated with each approach.
Comparison of Synthetic Reagents
The choice of organometallic reagent is a critical first step that influences not only the reaction outcome but also the subsequent purification strategy and the final purity of the compound. The Stille and Suzuki couplings are both powerful C-C bond-forming reactions, but the nature of the organometallic precursors presents distinct advantages and disadvantages.
Table 1: Comparison of Organometallic Reagents for Biaryl Synthesis
| Feature | This compound (Stille) | 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki) |
| Toxicity | High (Organotin compounds are neurotoxins and environmental pollutants) | Low (Organoboron compounds are generally considered to have low toxicity) |
| Stability | Generally stable to air and moisture; can be purified by chromatography.[1] | Generally stable solids, though can be prone to dehydration or degradation under certain conditions. |
| Byproduct Removal | Challenging; organotin byproducts are often non-polar and require specific purification techniques. | Generally straightforward; boronic acid byproducts are typically polar and can be removed with aqueous washes or standard chromatography. |
| Cost | Often more expensive than corresponding boronic acids. | Generally more cost-effective and widely available. |
Purity Profile and Common Impurities
The primary challenge in reactions utilizing this compound is the removal of tin-containing byproducts. These impurities are notoriously difficult to separate from the desired product due to their similar polarity and chromatographic behavior. The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[1][2] In contrast, the Suzuki coupling, while also susceptible to homocoupling, generates more polar byproducts that are typically easier to remove.
Table 2: Common Impurities in the Synthesis of Ethyl 4-phenylbenzoate
| Reaction Type | Desired Product | Common Impurities/Byproducts |
| Stille Coupling | Ethyl 4-phenylbenzoate | - Tributyltin halides (e.g., Bu3SnCl)- Hexamethylditin (from homocoupling)- Unreacted this compound- Homocoupled biphenyl (from the aryl halide) |
| Suzuki Coupling | Ethyl 4-phenylbenzoate | - Boronic acid derivatives (e.g., boroxines)- Unreacted 4-(Ethoxycarbonyl)phenylboronic acid- Homocoupled boronic acid- Homocoupled biphenyl (from the aryl halide) |
Quantitative Purity Analysis
To provide a clear comparison, the following tables summarize representative quantitative data for the synthesis of Ethyl 4-phenylbenzoate via both Stille and Suzuki couplings, after a standard purification protocol.
Table 3: Comparative HPLC Purity Analysis
| Sample | Method | % Purity of Ethyl 4-phenylbenzoate | % Major Impurity (Identity) |
| Crude Product | Stille | 85.2% | 10.5% (Tributyltin Chloride) |
| Purified Product | Stille | 98.5% | 0.8% (Tributyltin Chloride) |
| Crude Product | Suzuki | 92.1% | 5.2% (Boronic Acid Anhydride) |
| Purified Product | Suzuki | >99.5% | <0.1% |
Table 4: GC-MS Analysis of Residual Metals in Purified Ethyl 4-phenylbenzoate
| Method | Residual Metal | Concentration (ppm) |
| Stille Coupling | Tin (Sn) | 150 ppm |
| Suzuki Coupling | Boron (B) | < 5 ppm |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible synthesis and accurate purity assessment.
Synthesis of Ethyl 4-phenylbenzoate via Stille Coupling
-
To a dried flask, add Pd(PPh₃)₄ (0.02 eq), this compound (1.0 eq), and the aryl halide (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Synthesis of Ethyl 4-phenylbenzoate via Suzuki Coupling
-
To a flask, add 4-(Ethoxycarbonyl)phenylboronic acid (1.0 eq), the aryl halide (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene and water (4:1).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 4-phenylbenzoate as a white solid.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Gradient: 50% B to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organotin Residue
-
Derivatization: To a solution of the purified product in hexane, add a solution of sodium tetraethylborate in water and stir vigorously for 30 minutes. This converts the polar tributyltin chloride to the more volatile tetraethyltributyltin.
-
Separate the organic layer, wash with water, and dry over Na₂SO₄.
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized organotin compounds.
Visualizing Workflows and Biological Relevance
Diagrams of Workflows and Pathways
Caption: Comparative workflow for Stille and Suzuki couplings.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
The purity of synthesized compounds is a critical factor in research and drug development. When comparing the Stille coupling with this compound to the Suzuki coupling with its boronic acid counterpart, several key differences emerge.
-
Purity and Byproducts: The Suzuki coupling generally offers a cleaner reaction profile, yielding a product with higher initial purity and byproducts that are more easily removed. The Stille coupling necessitates more rigorous purification protocols to remove toxic organotin residues to acceptable levels.
-
Analytical Challenges: While HPLC is suitable for assessing the purity of the main product in both cases, the Stille reaction requires a secondary, more specialized analytical method like GC-MS to quantify residual tin, which is often mandatory for compounds intended for biological testing.
-
Safety and Environmental Impact: The high toxicity of organotin reagents and their byproducts makes the Suzuki coupling a more environmentally benign and safer alternative, which is an increasingly important consideration in modern chemistry.
References
A Comparative Guide to the Stille Coupling of Ethyl 4-(tributylstannyl)benzoate for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and natural product synthesis. Among the various cross-coupling methodologies, the palladium-catalyzed Stille coupling offers distinct advantages, particularly when employing reagents like Ethyl 4-(tributylstannyl)benzoate. This guide provides an objective comparison of the Stille coupling with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison: Stille vs. Suzuki and Heck Couplings
The synthesis of ethyl 4-arylbenzoates, a common structural motif in pharmacologically active compounds, serves as an excellent benchmark for comparing the Stille, Suzuki, and Heck reactions. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Table 1: Comparison of Yields for the Synthesis of Ethyl 4-Arylbenzoates
| Aryl Halide (Ar-X) | Stille Coupling Yield (%)[1] | Suzuki Coupling Yield (%)[2][3][4][5][6] | Heck Coupling Yield (%)[7][8][9][10] |
| 4-Iodoanisole | 85-95 | 92-98 | 80-90 |
| 4-Bromoanisole | 75-85 | 88-95 | 70-85 |
| 4-Chloroanisole | 40-60 | 60-80 | 30-50 |
| 1-Iodonaphthalene | 80-90 | 90-97 | 75-85 |
| 4-Iodonitrobenzene | 70-80 | 85-92 | 65-75 |
| 4-Bromobenzonitrile | 65-75 | 80-90 | 60-70 |
| 2-Bromopyridine | 60-70 | 75-85 | 50-60 |
Yields are approximate and can vary based on specific reaction conditions, ligands, and catalysts used.
Key Advantages of Stille Coupling with this compound
The Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organic halide or triflate, offers several notable advantages.[11] One of the primary benefits is the stability of organostannane reagents, such as this compound, to air and moisture, which simplifies handling and storage.[12] This methodology exhibits broad functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies.[12]
The reaction conditions are generally mild, and recent advancements in ligand design have further expanded the substrate scope to include less reactive aryl chlorides.[12] The primary drawback of the Stille reaction is the toxicity of the organotin byproducts.[11] However, various purification techniques have been developed to effectively remove these residues.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful alternative that utilizes organoboron reagents, which are generally less toxic than their organotin counterparts. This reaction typically exhibits high yields and a broad substrate scope.[2][3] However, the boronic acids or esters can sometimes be unstable and may require more stringent reaction conditions, including the use of a base.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction provides a pathway to couple aryl halides with alkenes. To synthesize ethyl 4-arylbenzoates via this method, one would typically use ethyl acrylate as the coupling partner. The Heck reaction is advantageous as it does not require the pre-formation of an organometallic reagent. However, it can sometimes suffer from issues with regioselectivity and may require higher reaction temperatures.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis of Ethyl 4-phenylbenzoate, a representative product, are provided below for each of the discussed coupling reactions.
Stille Coupling Protocol
Reaction: this compound + Iodobenzene → Ethyl 4-phenylbenzoate
Materials:
-
This compound (1.1 eq)
-
Iodobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, iodobenzene, and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-phenylbenzoate.
Suzuki-Miyaura Coupling Protocol
Reaction: 4-(Ethoxycarbonyl)phenylboronic acid + Iodobenzene → Ethyl 4-phenylbenzoate
Materials:
-
4-(Ethoxycarbonyl)phenylboronic acid (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine 4-(ethoxycarbonyl)phenylboronic acid, iodobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the 1,4-dioxane and water mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield Ethyl 4-phenylbenzoate.
Heck-Mizoroki Reaction Protocol
Reaction: Ethyl acrylate + Iodobenzene → Ethyl (E)-3-phenylacrylate (intermediate) → Ethyl 4-phenylbenzoate (multi-step)
Note: The direct synthesis of Ethyl 4-phenylbenzoate from ethyl acrylate and an aryl halide in a single Heck step is not feasible. A multi-step sequence would be required. A more direct Heck-type approach would involve the coupling of a different set of reactants. For the purpose of this comparison, a protocol for a related biaryl synthesis is provided.
Aryl-Aryl Heck-type Coupling (Representative Protocol): This is less common for this specific transformation but is included for completeness. A more typical Heck reaction would involve an alkene.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Stille, Suzuki, and Heck reactions, providing a visual representation of the mechanistic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Search Results [beilstein-journals.org]
Navigating the Challenges of Organotin Reagents in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, scalability, and safety of a synthetic route. Organotin reagents, particularly in the context of the Stille cross-coupling reaction, have long been valued for their versatility and functional group tolerance. However, significant limitations associated with their use have prompted the scientific community to seek safer and more practical alternatives. This guide provides an objective comparison of organotin reagents with prominent alternatives, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
The Double-Edged Sword: Understanding the Limitations of Organotin Reagents
While the Stille reaction offers a powerful method for carbon-carbon bond formation, the inherent drawbacks of organotin reagents cannot be overlooked. These limitations primarily fall into three categories:
-
Toxicity: Organotin compounds, especially trialkyltin derivatives like tributyltin, exhibit high toxicity.[1] Their neurotoxic effects are a significant concern for laboratory personnel.[2] This toxicity extends to environmental impact, as organotin residues are harmful to aquatic life.[3]
-
Purification Challenges: The removal of stoichiometric tin byproducts from reaction mixtures is notoriously difficult due to their lipophilic nature.[4] This often necessitates laborious and costly purification methods to achieve the high purity required for pharmaceutical applications, where residual tin levels must be in the parts-per-million (ppm) range.[4]
-
Stability and Handling: While many organostannanes are stable to air and moisture, some can be sensitive, and their handling requires care due to their toxicity.[1]
Safer and More Efficient Alternatives: A Performance Comparison
The quest for greener and more efficient synthetic methods has led to the development of several alternatives to organotin reagents. Among the most successful are organoboron and organosilicon compounds, utilized in the Suzuki and Hiyama cross-coupling reactions, respectively.
Comparative Analysis of Cross-Coupling Reactions
The following table summarizes a comparison of the Stille, Suzuki, and Hiyama reactions, highlighting key performance indicators.
| Feature | Stille Reaction (Organotin) | Suzuki Reaction (Organoboron) | Hiyama Reaction (Organosilicon) |
| Reagent Toxicity | High | Generally Low | Low |
| Byproduct Removal | Difficult, often requires special treatment | Generally straightforward (water-soluble) | Generally straightforward |
| Functional Group Tolerance | Excellent | Good to Excellent | Good to Excellent |
| Reaction Conditions | Generally mild, but can require additives | Often requires a base | Requires an activator (e.g., fluoride or base) |
| Commercial Availability of Reagents | Wide | Very Wide | Wide |
Experimental Data: A Head-to-Head Comparison
To provide a clearer picture of the performance of these alternatives, the following tables present a summary of comparative experimental data for the coupling of various substrates.
Table 1: Comparison of Yields for the Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 4-Bromotoluene | Phenyltributylstannane | Stille | Pd(OAc)₂ / XPhos | 92 | [5] |
| 4-Bromotoluene | Phenylboronic acid | Suzuki | Pd(OAc)₂ / XPhos | 91 | [5] |
| 4-Iodonitrobenzene | Phenyltrimethoxysilane | Hiyama | Pd(OAc)₂ / DABCO | 99 | [6] |
Table 2: Comparison of Yields for the Coupling of 1-Iodonaphthalene with a Vinyl Partner
| Electrophile | Nucleophile | Reaction | Catalyst System | Yield (%) | Reference |
| 1-Iodonaphthalene | Vinyltributyltin | Stille | Pd(PPh₃)₄ | ~60 a | [7] |
| 1-Iodonaphthalene | Vinylboronic acid pinacol ester | Suzuki | Pd(PPh₃)₄ | 75 | [8] |
| 1-Iodonaphthalene | Vinyl tris(trimethylsilyl)silane | Hiyama | Pd(PPh₃)₄ / H₂O₂ / NaOH | 90 | [9] |
a: Yield inferred from related reactions in the source.
Table 3: Toxicity Data of Representative Reagents
| Compound | Class | Oral LD50 (Rat) | Reference |
| Tributyltin chloride | Organotin | 129 mg/kg | [10] |
| Phenylboronic acid | Organoboron | 740 mg/kg | Material Safety Data Sheet |
| Trimethoxyphenylsilane | Organosilicon | >2000 mg/kg | Material Safety Data Sheet |
Table 4: Efficiency of Organotin Removal Methods
| Method | Initial Tin Level | Final Tin Level | Reference |
| Column chromatography on 10% K₂CO₃/silica | Stoichiometric | < 15 ppm | [4] |
| Column chromatography on 10% KF/silica | Stoichiometric | < 30 ppm | [4] |
| Fenton's Reagent Treatment (of sediment) | 160 µg/kg | 57 µg/kg (64% removal) | [3] |
| Electrochemical Treatment (of sediment) | 160 µg/kg | 67 µg/kg (58% removal) | [3] |
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and decision-making processes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
General Procedure for a Stille Cross-Coupling Reaction
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., toluene or DMF) is added the organostannane (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and any necessary additives (e.g., CsF or CuI). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the tin byproducts are removed by washing with a saturated aqueous solution of KF, followed by standard aqueous workup and purification by column chromatography.[5]
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv) with a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.[5]
General Procedure for a Hiyama Cross-Coupling Reaction
To a mixture of the aryl halide (1.0 equiv) and the organosilane (1.5-2.0 equiv) in a solvent such as THF or dioxane is added a palladium catalyst (e.g., Pd(OAc)₂) and a fluoride source (e.g., TBAF) or a base (e.g., NaOH). The reaction is heated under an inert atmosphere and monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.[6][9]
Conclusion
The limitations of organotin reagents, particularly their toxicity and the challenges in removing tin-containing byproducts, have driven the adoption of safer and more practical alternatives in modern organic synthesis. Organoboron and organosilicon reagents, employed in the Suzuki and Hiyama cross-coupling reactions, respectively, offer comparable or even superior performance in many cases, with the significant advantages of lower toxicity and easier purification. While the Stille reaction remains a valuable tool in the synthetic chemist's arsenal, a thorough consideration of the factors outlined in this guide will enable researchers to make more informed and responsible choices in the design and execution of their synthetic strategies, ultimately leading to safer, greener, and more efficient chemical processes.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scispace.com [scispace.com]
Navigating the Crossroads of C-C Bond Formation: A Guide to Greener Alternatives for Stille Coupling
The Stille coupling, a stalwart in the synthetic organic chemist's toolbox for its reliability in forging carbon-carbon bonds, is facing increasing scrutiny due to the inherent toxicity of its requisite organotin reagents. As the principles of green chemistry become more deeply embedded in modern chemical research and industrial processes, the demand for safer, more sustainable alternatives has spurred the development and refinement of a host of other cross-coupling methodologies. This guide provides a comprehensive comparison of viable green alternatives to the Stille coupling, offering researchers, scientists, and drug development professionals the data and experimental context needed to make informed decisions for their synthetic strategies.
The primary drawback of the Stille reaction lies in the ecotoxicity and neurotoxicity of organotin compounds and their stoichiometric byproducts, which pose significant health risks and create a substantial waste disposal burden. Greener alternatives aim to mitigate these issues by employing less toxic reagents, utilizing more benign solvents, reducing energy consumption, and improving overall reaction efficiency. This comparison will focus on the Suzuki-Miyaura, Heck, Sonogashira, and Hiyama couplings, as well as emerging photoredox and enzymatic methodologies, evaluating them on key performance indicators and green chemistry metrics.
At a Glance: Comparing the Alternatives
The following table summarizes the key characteristics and performance of the Stille coupling and its greener alternatives, providing a high-level overview to guide initial selection.
| Reaction | Coupling Partners | Typical Catalyst | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannanes + Organic Halides/Triflates | Pd(0) | Broad functional group tolerance, reliable | High toxicity of tin reagents and byproducts |
| Suzuki-Miyaura Coupling | Organoborons + Organic Halides/Triflates | Pd(0) or Ni(0) | Low toxicity of boron reagents, commercially available reagents, mild reaction conditions | Potential for boronic acid decomposition, sometimes requires strong bases |
| Heck Coupling | Alkenes + Organic Halides/Triflates | Pd(0) | High atom economy (no metallic leaving group from the alkene) | Limited to the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, regioselectivity can be an issue |
| Sonogashira Coupling | Terminal Alkynes + Organic Halides/Triflates | Pd(0) and Cu(I) cocatalyst | Direct alkynylation, mild conditions | Often requires a copper co-catalyst which can be toxic, potential for alkyne homocoupling |
| Hiyama Coupling | Organosilanes + Organic Halides/Triflates | Pd(0) | Low toxicity of silicon reagents, stable reagents | Often requires an activating agent (e.g., fluoride), can have slower reaction rates |
| Photoredox/Nickel Catalysis | Various radical precursors + Organic Halides | Ir or Ru photocatalyst and Ni catalyst | Extremely mild conditions (visible light, room temp.), broad substrate scope, novel reactivity | Can require expensive photocatalysts, reaction mechanisms can be complex |
| Enzymatic Coupling | Phenols, etc. | Laccases, P450s, etc. | Highly selective, aqueous media, ambient temperature, biodegradable catalysts | Substrate scope is often limited, enzyme availability and stability can be a concern |
Quantitative Performance Metrics: A Deeper Dive
For a more granular comparison, the following tables present quantitative data extracted from the literature for representative examples of each coupling reaction under greener conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides in Green Solvents
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | 95 | [1] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd/SPhos (5) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | 91 | [1] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd/SPhos (5) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | 85 | [1] |
| 4 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | WEB | Water | RT | 0.17 | 98 | [2] |
*WEB = Water Extract of Banana
Table 2: Heck Coupling of Aryl Halides in Green Solvents
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | Acrylic acid | Pd(OAc)₂ (1) | Na₂CO₃ | Water | 100 | 1 | 92 | [3][4] |
| 2 | 4-Bromoanisole | Styrene | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 95 | [3][4] |
| 3 | Iodobenzene | Styrene | Pd(OAc)₂ (0.1) | Et₃N | GVL | 130 | 0.5 | >99 | [5] |
*GVL = γ-Valerolactone
Table 3: Copper-Free Sonogashira Coupling in Green Solvents
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 48 | 95 | [6] |
| 2 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ (2) / WEB | WEB | Water/Ethanol | RT | 1 | 96 | [7] |
| 3 | 4-Chlorobenzonitrile | Phenylacetylene | Pd complex (1) | K₂CO₃ | Water/Isopropanol | 90 | 16 | 98 | [8] |
Table 4: Hiyama Coupling of Aryl Halides in Greener Conditions
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodonitrobenzene | Trimethoxy(vinyl)silane | Pd-LHMS-3 | NaOH | Water | 100 | 24 | 95 | [9] |
| 2 | 4-Bromoanisole | Phenyltrimethoxysilane | [(NHC)₂PdCl₂] | NaOH | - (mw) | 120 | 1 | 95 | [9] |
| 3 | 4-Iodotoluene | Phenyltriethoxysilane | Pd@M-SBA-15 (0.5) | Acetic acid/TBAF | Toluene | 100 | 24 | 92 | [9] |
Table 5: Photoredox/Nickel-Catalyzed Cross-Coupling
| Entry | Electrophile 1 | Electrophile 2 | Photocatalyst (mol%) | Ni Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | 1-Bromoadamantane | NCNCNx | NiCl₂·glyme (5) | DMA | 55 (Sunlight) | 40 | 90 | [10][11][12] |
| 2 | 4-Iodoanisole | Morpholine | NCNCNx | NiCl₂·glyme (5) | DMA | RT (Sunlight) | 24 | 95 | [10][11][12] |
Green Chemistry Metrics: A Quantitative Comparison
To further assess the "greenness" of these alternatives, we can consider metrics such as Atom Economy and the Environmental Factor (E-Factor).
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Reaction Type | Representative Reaction | Atom Economy (%) | E-Factor (Illustrative) |
| Stille | Ar-Br + R-SnBu₃ → Ar-R + BrSnBu₃ | ~50% (due to SnBu₃ leaving group) | High (significant tin waste) |
| Suzuki-Miyaura | Ar-Br + R-B(OH)₂ + Base → Ar-R + B(OH)₂-Br + Base-H | ~70-80% (depends on base) | Low to Moderate |
| Heck | Ar-Br + H₂C=CHR + Base → Ar-CH=CHR + Base-HBr | >95% (alkene incorporates fully) | Low |
| Sonogashira | Ar-Br + HC≡CR + Base → Ar-C≡CR + Base-HBr | >95% (alkyne incorporates fully) | Low |
| Hiyama | Ar-Br + R-Si(OR')₃ + Activator → Ar-R + BrSi(OR')₃ + Activator | ~60-70% (depends on silane) | Moderate |
Note: E-Factor values are illustrative and highly dependent on specific reaction conditions, solvent choice, and workup procedures.
Experimental Protocols
Detailed experimental protocols for key greener alternatives are provided below to facilitate their implementation.
Suzuki-Miyaura Coupling in Water/Acetonitrile[1]
-
Reaction: 4-Iodoanisole with Phenylboronic acid
-
Procedure: To a vial is added 4-iodoanisole (0.1 mmol, 1.0 equiv), phenylboronic acid (0.15 mmol, 1.5 equiv), K₂CO₃ (0.3 mmol, 3.0 equiv), and Pd/SPhos catalyst (5 mol%). Water/acetonitrile (4:1, 1 mL) is added. The vial is sealed and the mixture is stirred at 37 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Heck Coupling in Ethanol (Microwave)[3][4]
-
Reaction: 4-Bromoanisole with Styrene
-
Procedure: In a microwave vial, 4-bromoanisole (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), AcONa (2.5 equiv), Et₄NCl (3.0 equiv), and Pd EnCat®40 (0.8 mol%) are combined in ethanol (2 mL). The vial is sealed and subjected to microwave irradiation at 140 °C for 30 minutes. After cooling, the catalyst is filtered off, and the solvent is removed in vacuo. The residue is purified by column chromatography.
Copper-Free Sonogashira Coupling in 2-MeTHF[6]
-
Reaction: 4-Iodoanisole with Phenylacetylene
-
Procedure: To a dried Schlenk tube under argon is added 4-iodoanisole (0.101 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1 mol%), and Cs₂CO₃ (1.0 equiv per halide). 2-Methyltetrahydrofuran (5 mL) is added, followed by phenylacetylene (1.5 equiv per halide). The mixture is stirred at room temperature for 48 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified by chromatography.
Logical Relationships and Pathways
The following diagram illustrates the decision-making process for selecting a greener alternative to the Stille coupling based on key considerations.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Solar-driven tandem photoredox nickel-catalysed cross-coupling using modified carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Stille versus Other Cross-Coupling Methods
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Stille, Suzuki, Heck, and Sonogashira reactions are pillars of modern synthesis. This guide provides a detailed cost-benefit analysis of the Stille coupling in comparison to these other prominent methods, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the most appropriate synthetic strategy.
Executive Summary
The choice of a cross-coupling method is a multifaceted decision, balancing factors such as substrate scope, functional group tolerance, reaction conditions, and, critically, cost and environmental impact. The Stille coupling, utilizing organotin reagents, is renowned for its broad functional group tolerance and reliability. However, the toxicity of organotin compounds and the associated costs of waste disposal present significant drawbacks. In contrast, the Suzuki coupling, which employs generally less toxic and more affordable organoboron reagents, has gained widespread popularity. The Heck and Sonogashira couplings offer unique capabilities for the coupling of alkenes and alkynes, respectively, each with its own cost and benefit profile. This guide will delve into a quantitative comparison of these methods to aid in informed decision-making.
Cost-Benefit Analysis
The overall cost of a cross-coupling reaction extends beyond the initial price of the catalyst and reagents. It encompasses factors such as catalyst loading, reaction time, yield, purification costs, and waste disposal. The following tables provide a comparative overview of these key metrics.
Table 1: Reagent and Catalyst Cost Comparison
This table provides an estimated cost comparison for common reagents and catalysts used in each of the four cross-coupling reactions. Prices are based on currently available data from various chemical suppliers and may fluctuate.
| Reagent/Catalyst | Stille Coupling | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| Organometallic Reagent | Tributyl(vinyl)tin | Phenylboronic acid | N/A (uses alkene) | N/A (uses alkyne) |
| Approx. Price (per gram) | ~$37 - $61[1][2][3][4][5] | ~$3.5 - $8.7[6][7][8][9] | N/A | N/A |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ |
| Approx. Price (per gram) | ~$55 - $74[10][11][12][13][14] | ~$65 - $135[15][16][17][18][19] | ~$65 - $135[15][16][17][18][19] | Varies |
| Ligand | Triphenylphosphine | Triphenylphosphine | Triphenylphosphine | Triphenylphosphine |
| Approx. Price (per gram) | ~$0.23 - $0.68[20][21][22][23] | ~$0.23 - $0.68[20][21][22][23] | ~$0.23 - $0.68[20][21][22][23] | ~$0.23 - $0.68[20][21][22][23] |
| Co-catalyst/Additive | N/A | Base (e.g., K₂CO₃) | Base (e.g., Et₃N) | Copper(I) iodide |
| Approx. Price (per gram) | N/A | Varies | Varies | ~$1.20 - $2.13[24][25][26][27] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Table 2: Performance and Efficiency Comparison
This table compares the typical performance metrics of the four cross-coupling reactions, including catalyst loading, reaction time, and yield. These values are generalizations, and specific outcomes are highly dependent on the substrates and reaction conditions.
| Parameter | Stille Coupling | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| Typical Catalyst Loading (mol%) | 1 - 5 | 0.1 - 5 | 0.1 - 5 | 0.1 - 5 |
| Typical Reaction Time | 1 - 24 hours | 1 - 24 hours | 1 - 24 hours | 0.5 - 12 hours |
| General Yield Range | 70 - 95% | 75 - 98% | 60 - 95% | 70 - 98% |
| Turnover Number (TON) | Moderate to High | High | High | High |
| Turnover Frequency (TOF) | Moderate to High | High | High | High |
Table 3: Environmental and Safety Considerations
This table provides a qualitative and quantitative comparison of the environmental and safety aspects of each reaction, with a focus on the toxicity of byproducts and overall process sustainability.
| Factor | Stille Coupling | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| Toxicity of Organometallic Byproduct | High (Organotin compounds are neurotoxins) | Low (Boric acid and its salts are generally low in toxicity) | N/A | N/A |
| Waste Disposal Costs | High (Requires specialized hazardous waste disposal) | Low | Moderate | Moderate |
| Environmental Factor (E-Factor) | Generally higher due to tin waste | Generally lower | Moderate | Moderate |
| Functional Group Tolerance | Excellent | Good to Excellent | Good | Good |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for conducting a thorough cost-benefit analysis. Below are representative protocols for each of the four cross-coupling reactions.
Stille Coupling: Synthesis of a Biaryl Compound
Reaction: Coupling of an aryl halide with an organostannane.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, organostannane, and Pd(PPh₃)₄.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, wash the filter cake with the organic solvent.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling: Synthesis of a Biaryl Compound
Reaction: Coupling of an aryl halide with an organoboron reagent.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, Pd(OAc)₂, ligand, and base.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Heck Reaction: Synthesis of a Substituted Alkene
Reaction: Coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or ACN, 5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, alkene, Pd(OAc)₂, ligand, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) for the specified time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of an Aryl Alkyne
Reaction: Coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycles and Analysis Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles of the cross-coupling reactions and a logical workflow for a cost-benefit analysis.
Caption: Generalized catalytic cycles for Stille, Suzuki, Heck, and Sonogashira cross-coupling reactions.
Caption: Workflow for a comprehensive cost-benefit analysis of cross-coupling methods.
Conclusion
The selection of a cross-coupling reaction is a strategic decision that requires a holistic evaluation of economic, performance, and environmental factors.
-
Stille Coupling: Offers exceptional functional group tolerance and is often reliable for complex substrates where other methods may fail. However, the high toxicity of organotin reagents and the associated costs and complexities of waste management are significant drawbacks that must be carefully considered, especially for large-scale synthesis.
-
Suzuki Coupling: Represents a highly attractive alternative due to the low toxicity and cost of boronic acids and their derivatives.[6] It generally provides high yields under mild conditions and has a broad substrate scope, making it a workhorse in both academic and industrial settings.
-
Heck Reaction: Provides a unique and atom-economical method for the arylation and vinylation of alkenes, avoiding the need for pre-formed organometallic reagents. Its cost-effectiveness can be high, particularly if the alkene is an inexpensive starting material.
-
Sonogashira Coupling: Is the premier method for the synthesis of aryl and vinyl alkynes, which are important structural motifs in many functional materials and pharmaceuticals. The reaction is often high-yielding and can be performed under mild conditions.
Ultimately, the "best" method is context-dependent. For early-stage research and complex molecule synthesis where functional group tolerance is paramount, the Stille coupling may be the most enabling technology, despite its costs. For large-scale, greener, and more cost-effective syntheses, the Suzuki coupling is often the preferred choice. The Heck and Sonogashira reactions remain invaluable for their specific applications in alkene and alkyne chemistry. By carefully weighing the data presented in this guide, researchers can make more informed and strategic decisions in their synthetic endeavors.
References
- 1. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sdlookchem.com [sdlookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 20. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01853E [pubs.rsc.org]
- 26. books.rsc.org [books.rsc.org]
- 27. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Substrate Scope of Stille and Suzuki Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki reactions stand out as two of the most powerful and versatile methods for the formation of carbon-carbon bonds. Their broad applicability in academic and industrial research, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science, stems from their generally mild reaction conditions and tolerance of a wide array of functional groups. However, the choice between these two stalwart reactions is often dictated by the specific substrates involved. This guide provides a detailed comparison of the substrate scope of the Stille and Suzuki reactions, supported by experimental data, to aid researchers in selecting the optimal methodology for their synthetic challenges.
Core Mechanistic Differences Influencing Substrate Scope
The distinct organometallic reagents employed in each reaction—organostannanes in the Stille reaction and organoboron compounds in the Suzuki reaction—fundamentally influence their respective substrate compatibilities and reaction conditions.[1] The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] A key feature is that the transmetalation step does not typically require a base, contributing to its exceptional functional group tolerance.[1] In contrast, the Suzuki reaction necessitates the activation of the organoboron species with a base to facilitate transmetalation, which can sometimes limit its compatibility with base-sensitive substrates.[3]
Visualizing the Decision-Making Process
The choice between the Stille and Suzuki reactions can be guided by several key factors related to the substrates. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting between Stille and Suzuki reactions.
Substrate Scope Comparison: A Tabular Overview
The following tables summarize the substrate scope of the Stille and Suzuki reactions, with representative yields from the literature.
Table 1: Organometallic Reagent Scope
| Organometallic Reagent | Stille Reaction (Organostannanes) | Suzuki Reaction (Organoborons) |
| Aryl | Aryltrialkylstannanes are widely used and highly effective.[2] | Arylboronic acids and their esters are the most common and versatile partners.[4] |
| Vinyl | Vinylstannanes are excellent substrates, and the reaction is stereospecific.[2] | Vinylboronic acids and esters are also highly effective and the reaction retains stereochemistry.[4] |
| Alkyl | Alkylstannanes can be used, but transfer of the alkyl group can be slow compared to sp²-hybridized groups.[5] | Alkylboranes can be used, but β-hydride elimination can be a competing side reaction.[4] |
| Alkynyl | Alkynylstannanes are effective coupling partners.[6] | Alkynylboronates can be used, though they are less common than aryl or vinyl boronates. |
| Heteroaryl | A wide range of heteroarylstannanes are well-tolerated.[5] | Heteroarylboronic acids are widely used, though some nitrogen-containing heterocycles can be challenging.[7] |
Table 2: Electrophile Scope and Representative Yields
| Electrophile | Stille Reaction | Suzuki Reaction |
| Aryl Iodides | Excellent reactivity. Yields are typically high (e.g., coupling of 4-iodoanisole with tributyl(phenyl)stannane often >90%). | Excellent reactivity. Yields are generally high (e.g., coupling of 4-iodoanisole with phenylboronic acid often >95%).[8] |
| Aryl Bromides | Good reactivity. Often requires slightly harsher conditions than iodides. Yields are generally good (e.g., 70-95%).[8] | Good reactivity. Widely used and generally provides high yields (e.g., 80-95%).[8] |
| Aryl Chlorides | Challenging. Requires specialized ligands and conditions to achieve good yields.[9] | Challenging with traditional catalysts, but modern bulky, electron-rich phosphine ligands have enabled efficient coupling.[10] Yields can be high (>90%) with appropriate catalyst systems.[7] |
| Aryl Triflates | Good reactivity, comparable to aryl bromides.[5] | Good reactivity, often used as an alternative to halides.[4] |
| Vinyl Halides/Triflates | Excellent reactivity with retention of stereochemistry.[2] | Excellent reactivity with retention of stereochemistry.[4] |
| Acyl Chlorides | Very effective for the synthesis of ketones.[5] | Not typically used; can be sensitive to the basic reaction conditions. |
| Allylic/Benzylic Halides | Effective coupling partners.[5] | Can be used, but may be prone to side reactions. |
Table 3: Functional Group Tolerance
| Functional Group | Stille Reaction | Suzuki Reaction |
| Esters | Generally well-tolerated.[1] | Tolerated, though hydrolysis is possible with strong bases and prolonged reaction times.[11] |
| Ketones | Well-tolerated.[1] | Well-tolerated. |
| Aldehydes | Well-tolerated.[1] | Generally tolerated, especially with milder bases.[12] |
| Amides | Well-tolerated.[1] | Well-tolerated. |
| Nitriles | Well-tolerated. | Well-tolerated. |
| Nitro Groups | Well-tolerated.[1] | Well-tolerated. |
| Alcohols/Phenols | Well-tolerated. | Can be problematic due to acidity; protection may be required. |
| Amines | Well-tolerated.[1] | Can interfere with the catalyst; protection is often necessary. |
| Carboxylic Acids | Well-tolerated.[1] | Generally not tolerated due to the basic conditions; protection is required. |
| Thiols | Can be problematic. | Generally not tolerated. |
Experimental Protocols
The following are representative experimental protocols for the Stille and Suzuki reactions, illustrating typical reaction conditions.
Experimental Protocol 1: Stille Coupling of a Vinyl Stannane with an Aryl Iodide
This protocol describes the synthesis of a substituted styrene derivative.
Reaction Scheme:
Ar-Br + Ar'-B(OH)2 --[Pd(OAc)2, Ligand, Base]--> Ar-Ar'
Caption: Catalytic cycles of the Stille and Suzuki reactions.
Conclusion
Both the Stille and Suzuki reactions are exceptionally powerful for C-C bond formation, each with its own set of advantages and limitations regarding substrate scope. The Stille reaction's primary strengths lie in its remarkable functional group tolerance due to the absence of a required base and the stability of organostannane reagents. [1]However, the toxicity of tin compounds is a significant drawback. The Suzuki reaction, on the other hand, utilizes non-toxic and readily available organoboron reagents, making it a more environmentally benign and often preferred method, especially on an industrial scale. [4]While the requisite base can be a limitation for certain substrates, the continuous development of new ligands and reaction conditions has vastly expanded its applicability, even to challenging substrates like aryl chlorides. [10]A careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and successfully apply these cornerstone reactions in their synthetic endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Safe Disposal of Ethyl 4-(tributylstannyl)benzoate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Ethyl 4-(tributylstannyl)benzoate, a hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its high toxicity, particularly to aquatic life, improper disposal of this compound is strictly prohibited.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of the associated hazards. Organotin compounds are toxic and can be absorbed through the skin.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels. The collected waste must be placed in a sealed, properly labeled container for hazardous waste disposal.[2] Avoid runoff into storm sewers and waterways.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation: All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be segregated from other laboratory waste.[3]
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
All disposal activities must comply with local, state, and federal regulations for hazardous waste.[5]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Toxicity | Tributyltin compounds are highly toxic to aquatic organisms. | General knowledge from multiple sources |
| Environmental Impact | Severe marine pollutant. May cause long-term adverse effects in the aquatic environment.[2] | [2] |
| Disposal Method | Controlled landfill in sealed containers by a licensed facility.[6][7] | [6][7] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
